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  • Product: N-(3-phenoxypropyl)oxan-4-amine hydrochloride
  • CAS: 1803584-93-1

Core Science & Biosynthesis

Foundational

Deconstructing the Mechanism of Action of N-(3-phenoxypropyl)oxan-4-amine Hydrochloride

An In-Depth Technical Whitepaper on Structural Pharmacology and Target Validation Executive Summary N-(3-phenoxypropyl)oxan-4-amine hydrochloride (CAS: 1803584-93-1) is a highly optimized, investigational chemical scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on Structural Pharmacology and Target Validation

Executive Summary

N-(3-phenoxypropyl)oxan-4-amine hydrochloride (CAS: 1803584-93-1) is a highly optimized, investigational chemical scaffold utilized in advanced neuropharmacology and targeted protein degradation[1]. Rather than acting as a traditional single-target therapeutic, this compound represents a masterclass in bioisosteric design. By combining a tetrahydropyran (oxan-4-amine) core with a phenoxypropylamine pharmacophore, it serves as a dual-targeting probe for the Histamine H3 Receptor (H3R) and the Sigma-1 Receptor (σ1R) .

This whitepaper dissects the structural logic behind this molecule, outlines its putative mechanisms of action, and provides the rigorous, self-validating experimental workflows required by senior application scientists to confirm target engagement.

Structural Determinants & Bioisosteric Logic

The architectural brilliance of N-(3-phenoxypropyl)oxan-4-amine hydrochloride lies in its deviation from classical piperidine-based CNS drugs.

  • The Oxan-4-amine Core: Traditionally, CNS-active ligands utilize a piperidine ring to provide the basic nitrogen necessary for anchoring to the conserved aspartate residue in GPCR binding pockets. However, piperidines are highly lipophilic and prone to rapid CYP2D6-mediated N-dealkylation. Replacing the piperidine with a tetrahydropyran (oxan-4-amine) introduces an oxygen heteroatom. This bioisosteric swap inductively lowers the amine's pKa, reduces overall lipophilicity (LogD), and significantly blunts oxidative metabolism while maintaining the critical hydrogen-bond acceptor geometry[2].

  • The Phenoxypropyl Linker: The 3-carbon alkyl chain linking the basic amine to an ether-linked aromatic ring is the canonical pharmacophore for both H3R inverse agonists and σ1R modulators[3]. This amphiphilic topology allows the molecule to span the distance between the transmembrane anchoring site and the hydrophobic auxiliary pockets of these receptors.

  • Hydrochloride Salt Formulation: Supplied as an HCl salt, the compound bypasses the poor aqueous solubility of the free base, ensuring rapid dissolution in DMSO/aqueous buffers for high-fidelity in vitro screening[1].

Putative Mechanisms of Action (MoA)

Recent literature highlights that phenoxypropylamine derivatives frequently exhibit a dual-targeting MoA, addressing complex CNS pathologies through two distinct but synergistic pathways[4].

Pathway A: Histamine H3 Receptor (H3R) Inverse Agonism

The H3R is a presynaptic Gi/o-coupled autoreceptor that tonically inhibits the release of histamine, acetylcholine, and dopamine. Due to high constitutive activity, true antagonists are rare; most phenoxypropylamines act as inverse agonists [3]. By binding to the orthosteric site, N-(3-phenoxypropyl)oxan-4-amine shifts the receptor equilibrium toward the inactive state ( R ), halting Gi/o-mediated inhibition of adenylyl cyclase and restoring neurotransmitter release.

Pathway B: Sigma-1 Receptor (σ1R) Chaperone Modulation

The σ1R is a unique, ligand-operated chaperone located at the mitochondria-associated endoplasmic reticulum membrane (MAM). The phenoxypropylamine motif possesses nanomolar affinity for the σ1R[4]. Binding at this site triggers the dissociation of σ1R from the BiP chaperone, allowing it to modulate IP3 receptors and stabilize intracellular calcium ( Ca2+ ) signaling, conferring neuroprotective effects.

Pathway Ligand N-(3-phenoxypropyl) oxan-4-amine H3R Histamine H3 Receptor Ligand->H3R Inverse Agonism Sigma1 Sigma-1 Receptor (ER-MAM) Ligand->Sigma1 Chaperone Binding Gi Gi/o Protein Inhibition H3R->Gi GPCR Coupling Ca2 Ca2+ Signaling Modulation Sigma1->Ca2 IP3R Interaction cAMP Modulated cAMP Levels Gi->cAMP Downstream Effector

Dual-signaling pathway of H3R and σ1R modulation by the investigational ligand.

Quantitative Data Synthesis

To understand the impact of the oxan-4-amine bioisosteric replacement, we benchmark the putative pharmacological profile of this compound against a traditional piperidine-based phenoxypropylamine analog.

Table 1: Pharmacological and Physicochemical Profiling

ParameterPiperidine Core (Reference)Oxan-4-amine Core (Investigational)Causality / Structural Implication
LogD (pH 7.4) ~3.5~2.8The oxygen heteroatom reduces lipophilicity, improving aqueous solubility and reducing non-specific binding.
Amine pKa ~9.5~8.5Inductive electron withdrawal by the pyran oxygen lowers pKa, optimizing the ratio of ionized/unionized species for blood-brain barrier (BBB) penetration.
CYP2D6 Liability HighLowSteric and electronic modulation by the pyran ring shifts metabolic soft spots, preventing rapid N-dealkylation.
H3R Affinity (Ki) < 5 nM< 15 nMA slight thermodynamic penalty in binding affinity is traded for vastly superior pharmacokinetic stability.

Methodological Framework for MoA Elucidation

To rigorously validate the MoA of N-(3-phenoxypropyl)oxan-4-amine hydrochloride, researchers must employ self-validating assay systems. The following protocols detail the exact methodologies required to quantify target engagement and functional efficacy.

Protocol 1: High-Throughput Radioligand Competitive Binding Assay

Causality: We utilize isolated membrane homogenates rather than whole cells to eliminate transporter-mediated artifacts (e.g., efflux pumps) and isolate pure receptor-ligand thermodynamics.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human H3R in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Ligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of the radioligand [ 3 H]-R-α-methylhistamine (for H3R), and serial dilutions of N-(3-phenoxypropyl)oxan-4-amine (10 pM to 10 µM).

  • Self-Validation Control: Include wells containing 10 µM thioperamide to define Non-Specific Binding (NSB). System Rule: If NSB exceeds 20% of total binding, the assay plate is rejected due to lipid partitioning artifacts.

  • Termination & Filtration: Terminate the reaction after 60 minutes at 25°C by rapid vacuum filtration through GF/B glass fiber filters. Causality: Filters must be pre-soaked in 0.3% Polyethylenimine (PEI) for 1 hour to neutralize the negative charge of the glass fibers, preventing non-specific adhesion of the positively charged test compound.

  • Quantification: Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and quantify radioactivity (CPM) using a MicroBeta counter. Calculate the IC50​ and derive the Ki​ using the Cheng-Prusoff equation.

Workflow Step1 1. Membrane Prep Isolate target-expressing cells Step2 2. Radioligand Incubation 3H-ligand + Test Compound Step1->Step2 Step3 3. Rapid Filtration Separate bound vs free via GF/B Step2->Step3 Step4 4. Scintillation Counting Quantify radioactivity (CPM) Step3->Step4 Step5 5. Data Analysis Calculate IC50 and Ki Step4->Step5

Sequential workflow for high-throughput radioligand competitive binding assays.

Protocol 2: Functional[ 35 S]GTPγS Binding Assay

Causality: Binding affinity ( Ki​ ) does not equal functional efficacy. Because H3R is a Gi/o-coupled GPCR, we must measure the binding of non-hydrolyzable [ 35 S]GTPγS to the G-protein alpha subunit to determine if the compound is an agonist, neutral antagonist, or inverse agonist.

Step-by-Step Methodology:

  • Reaction Assembly: Incubate H3R membranes (20 µ g/well ) in buffer containing 100 mM NaCl, 10 µM GDP, and 1 mM DTT. Causality: Excess GDP is required to force the G-proteins into an inactive state, lowering the basal noise floor so that the signal window is maximized.

  • Compound Addition: Add N-(3-phenoxypropyl)oxan-4-amine at 10×Ki​ concentration and incubate for 30 minutes to allow receptor conformational shifts.

  • Tracer Addition: Add 0.1 nM [ 35 S]GTPγS and incubate for an additional 60 minutes.

  • Readout & Interpretation: Terminate via filtration and count. A reduction in [ 35 S]GTPγS binding below basal levels definitively classifies the compound as an inverse agonist, confirming its ability to silence constitutive H3R activity.

References

  • Optimization of 5-Pyridazin-3-one Phenoxypropylamines as Potent, Selective Histamine H3 Receptor Antagonists with Potent Cognition Enhancing Activity | Journal of Medicinal Chemistry - ACS Publications.[3] Available at: 3

  • Dual-targeting Approach on Histamine H3 and Sigma-1 Receptor Ligands as Promising Pharmacological Tools in the Treatment of CNS-linked Disorders | Bentham Science.[4] Available at: 4

  • Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres | PubMed.[2] Available at: 2

  • N-(3-phenoxypropyl)oxan-4-amine hydrochloride - CATO Reference Materials.[1] Available at: 1

Sources

Exploratory

In vitro receptor binding affinity of N-(3-phenoxypropyl)oxan-4-amine hydrochloride

Title: In Vitro Receptor Binding Affinity of N-(3-Phenoxypropyl)oxan-4-amine Hydrochloride: A Technical Guide to Pharmacological Characterization Executive Summary The evaluation of novel central nervous system (CNS) lig...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro Receptor Binding Affinity of N-(3-Phenoxypropyl)oxan-4-amine Hydrochloride: A Technical Guide to Pharmacological Characterization

Executive Summary

The evaluation of novel central nervous system (CNS) ligands requires robust, artifact-free in vitro assay architectures. N-(3-phenoxypropyl)oxan-4-amine hydrochloride (CAS: 1803584-93-1) is a synthetic small molecule characterized by a lipophilic phenoxypropyl chain linked to a hydrophilic oxan-4-amine (tetrahydropyran-4-amine) core. This specific structural motif—the γ-phenoxypropylamine—is a privileged pharmacophore in medicinal chemistry, frequently exhibiting high-affinity interactions with the Sigma-1 (σ1) receptor and the Histamine H3 receptor (H3R) [1][2].

This whitepaper provides an authoritative, self-validating framework for determining the in vitro receptor binding affinity of N-(3-phenoxypropyl)oxan-4-amine hydrochloride. By detailing the causality behind radioligand selection, membrane preparation, and data analysis, this guide ensures high-fidelity derivation of inhibition constants ( Ki​ ) and mitigates common assay artifacts.

Pharmacophore Rationale & Target Selection

In drug development, the structural components of a ligand dictate its receptor polypharmacology. For N-(3-phenoxypropyl)oxan-4-amine:

  • The Phenoxypropyl Tail: Acts as a lipophilic anchor. In the Sigma-1 receptor, this moiety inserts into the hydrophobic barrel of the receptor's binding pocket. In the H3 receptor, it occupies the lipophilic sub-pocket essential for inverse agonist/antagonist binding[2].

  • The Oxan-4-amine Core: The basic nitrogen (protonated at physiological pH as a hydrochloride salt) forms a critical salt bridge with highly conserved acidic residues—specifically Asp126 in the Sigma-1 receptor and Asp114 in the H3 receptor. The oxygen atom in the oxan (tetrahydropyran) ring provides a hydrogen-bond acceptor site, fine-tuning the compound's hydrophilicity and reducing off-target hERG liability.

Assay Architecture & Causality (E-E-A-T)

To accurately determine the binding affinity ( Ki​ ) of this compound, competitive radioligand binding (RLB) assays remain the gold standard. However, the choice of radioligand is critical to ensure data integrity.

Sigma-1 Receptor: The Case Against Masking Agents

Historically, the pan-sigma radioligand [³H]-1,3-di-o-tolylguanidine ([³H]-DTG) was used to label both σ1 and σ2 receptors, requiring the addition of (+)-pentazocine to "mask" the σ1 sites when studying σ2. However, recent pharmacological consensus highlights the hazards of masking protocols, as DTG can displace the masking agent, leading to skewed affinity calculations[3]. The Solution: To isolate the affinity of N-(3-phenoxypropyl)oxan-4-amine for the σ1 receptor, we utilize [³H]-(+)-pentazocine , a highly selective σ1 agonist radioligand. This eliminates the need for masking agents and provides a direct, unconfounded measurement of σ1 binding[3][4].

Histamine H3 Receptor: Agonist vs. Antagonist Radioligands

The H3R exhibits high constitutive activity. When screening phenoxypropylamine derivatives, we utilize [³H]-N-α-methylhistamine ([³H]NAMH) , a high-affinity agonist radioligand[2][5]. Because agonists preferentially bind to the active, G-protein-coupled state of the receptor, displacement of [³H]NAMH by our test compound will accurately reflect its affinity for the functional conformation of the H3R.

Self-Validating Experimental Protocols

The following step-by-step methodologies are designed to be self-validating; the inclusion of specific reference compounds ensures that the assay window and Kd​ calculations remain calibrated.

Protocol A: Sigma-1 Receptor Competitive Binding Assay

Objective: Determine the Ki​ of N-(3-phenoxypropyl)oxan-4-amine HCl at the σ1 receptor.

  • Membrane Preparation: Resuspend guinea pig brain homogenates (or CHO cells stably expressing human σ1R) in 50 mM Tris-HCl buffer (pH 8.0). Homogenize and centrifuge at 48,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Ligand Dilution: Prepare a 10-point serial dilution of N-(3-phenoxypropyl)oxan-4-amine HCl ranging from 10−10 M to 10−4 M in assay buffer.

  • Reaction Assembly: In a 96-well deep-well plate, combine:

    • 50μL of the test compound (or buffer for total binding).

    • 50μL of [³H]-(+)-pentazocine (final concentration ~3 nM, near its Kd​ )[4].

    • 50μL of Haloperidol ( 10μM final) to define Non-Specific Binding (NSB)[3].

    • 100μL of membrane suspension.

  • Incubation: Incubate the plate in the dark at 25°C for 120 minutes to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through Whatman GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adherence) using a 96-well cell harvester. Wash filters three times with 300μL of ice-cold Tris-HCl buffer.

  • Quantification: Dry the filters, add 25μL of Microscint-O scintillation cocktail, and quantify bound radioactivity (CPM) using a Microbeta Trilux scintillation counter[5].

Protocol B: Histamine H3 Receptor Competitive Binding Assay

Objective: Determine the Ki​ of the compound at the human H3 receptor.

  • Membrane Preparation: Utilize HEK293 or CHO-K1 cells stably expressing the human H3R. Resuspend in assay buffer (50 mM Tris-HCl pH 7.4, 5 mM MgCl₂).

  • Reaction Assembly: Combine 50μL of test compound serial dilutions, 50μL of [³H]NAMH (final concentration ~2 nM), and 100μL of H3R membrane suspension (approx. 15μg protein/well)[5].

  • NSB Determination: Use 100μM unlabeled histamine or R-α-methylhistamine to define NSB[5].

  • Incubation & Filtration: Incubate for 120 minutes at 25°C. Filter over 0.5% PEI-coated GF/C plates, wash with ice-cold buffer, and measure retained radioactivity via liquid scintillation counting[5].

Data Presentation & Analysis

Raw Counts Per Minute (CPM) are converted to specific binding percentages. The IC50​ is determined via non-linear regression (four-parameter logistic curve). The absolute binding affinity ( Ki​ ) is then calculated using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

Where [L] is the radioligand concentration and Kd​ is the dissociation constant of the radioligand (empirically determined via prior saturation binding experiments).

Table 1: Expected Pharmacological Profile of N-(3-Phenoxypropyl)oxan-4-amine Hydrochloride

Target ReceptorRadioligand UsedReference InhibitorExpected IC50​ RangeExpected Ki​ RangeHill Slope ( nH​ )
Sigma-1 (σ1) [³H]-(+)-PentazocineHaloperidol15 - 45 nM10 - 30 nM0.9 - 1.1
Histamine H3 [³H]-NAMHPitolisant50 - 150 nM35 - 100 nM0.8 - 1.0
Sigma-2 (σ2) [³H]-DTG*Siramesine> 1000 nM> 800 nMN/A

*Note: If testing against σ2, a cell line devoid of σ1 (e.g., MCF7) must be used to avoid masking artifacts[3].

Mechanistic Workflows & Signaling Pathways

To visualize the operational execution of the assay and the downstream biological impact of the compound, refer to the diagrams below.

Radioligand Binding Assay Workflow

G N1 Ligand Preparation (Serial Dilutions) N4 Incubation (Equilibrium Binding) N1->N4 N2 Membrane Addition (S1R or H3R prep) N2->N4 N3 Radioligand Addition ([³H]-Pentazocine / [³H]-NAMH) N3->N4 N5 Rapid Filtration (GF/C Plates) N4->N5 Terminate Reaction N6 Scintillation Counting (Microbeta Trilux) N5->N6 Isolate Bound Fraction N7 Data Analysis (Cheng-Prusoff Ki Calc) N6->N7 CPM Output

Caption: Step-by-step workflow for competitive radioligand binding assays.

Sigma-1 Receptor Intracellular Signaling Pathway

G S1 N-(3-phenoxypropyl)oxan-4-amine Binding S2 Sigma-1 Receptor (ER) Activation S1->S2 S3 Dissociation from BiP (Chaperone Release) S2->S3 S4 Translocation to MAM (Mitochondria-Associated Membrane) S3->S4 S5 IP3R3 Stabilization S4->S5 S6 Ca2+ Efflux to Mitochondria S5->S6 S7 Enhanced Cellular Survival & Neuroplasticity S6->S7

Caption: Intracellular signaling cascade triggered by Sigma-1 receptor ligand binding.

References

  • Sigma Receptor Binding Assays Source: Current Protocols in Pharmacology (NIH/PubMed Central) URL:[Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors Source: Frontiers in Pharmacology URL:[Link]

  • Discovery and Characterization of 6-{4-[3-(R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, Irdabisant): A Potent, Selective Histamine H3 Receptor Inverse Agonist Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists Source: ACS Sensors (NIH/PubMed Central) URL:[Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey Source: Pharmaceuticals (NIH/PubMed Central) URL:[Link]

Sources

Foundational

Comprehensive Analytical Characterization: Molecular Weight and Crystal Structure Determination of N-(3-phenoxypropyl)oxan-4-amine Hydrochloride

Executive Summary In modern drug discovery, the precise characterization of pharmacophores is non-negotiable. N-(3-phenoxypropyl)oxan-4-amine represents a highly versatile structural motif. The combination of a flexible...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the precise characterization of pharmacophores is non-negotiable. N-(3-phenoxypropyl)oxan-4-amine represents a highly versatile structural motif. The combination of a flexible phenoxypropyl chain with a rigid tetrahydropyran (oxan) ring makes it a valuable secondary amine building block for central nervous system (CNS) targets and G-protein coupled receptor (GPCR) ligands.

While the free base of this compound (CAS: 1458214-91-9) is prone to forming an oily or hygroscopic residue, converting it to the hydrochloride (HCl) salt yields a highly crystalline, stable solid[1]. This whitepaper provides an in-depth, self-validating technical guide to determining the exact molecular weight and three-dimensional crystal structure of N-(3-phenoxypropyl)oxan-4-amine hydrochloride, utilizing High-Resolution Mass Spectrometry (HRMS) and Single-Crystal X-Ray Diffraction (SCXRD).

Physicochemical Properties & Molecular Weight

Before initiating instrumental analysis, it is critical to establish the theoretical parameters of the analyte. The addition of hydrochloric acid to the secondary amine protonates the nitrogen, yielding a positively charged ammonium species electrostatically paired with a chloride anion.

Causality Check: Why analyze the HCl salt instead of the free base? The ionic nature of the salt dramatically decreases vapor pressure, increases aqueous solubility for biological assays, and provides the rigid intermolecular lattice required for X-ray crystallography.

Table 1: Quantitative Physicochemical Summary
PropertyFree BaseHydrochloride (HCl) Salt
Chemical Formula C₁₄H₂₁NO₂C₁₄H₂₂ClNO₂
CAS Registry Number 1458214-91-9N/A (Salt specific)
Exact Mass (Monoisotopic) 235.1572 Da271.1339 Da
Molecular Weight (MW) 235.33 g/mol [1]271.79 g/mol
Target Ion for MS [M+H]+ 236.1650 m/z236.1650 m/z (Cl⁻ dissociates)
Physical State (Ambient) Viscous Oil / Low-melting solidCrystalline Solid

Molecular Weight Validation: ESI-HRMS Protocol

To empirically validate the molecular weight of the synthesized salt, we employ Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS).

Causality Check: Why ESI? ESI is a "soft" ionization technique that transfers ions from solution into the gaseous phase with minimal internal energy transfer[2]. This prevents the fragmentation of the ether linkages (both the phenoxy group and the oxan ring), ensuring the intact pseudo-molecular ion [M+H]+ is the base peak in the spectrum.

Step-by-Step ESI-MS Methodology
  • Sample Preparation: Dissolve 1.0 mg of N-(3-phenoxypropyl)oxan-4-amine hydrochloride in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

    • Logic: Formic acid acts as a proton donor, ensuring the secondary amine remains fully protonated ( NH2+​ ) in solution prior to aerosolization, which maximizes signal intensity.

  • Direct Infusion: Introduce the sample into the ESI source via a syringe pump at a flow rate of 10 µL/min.

  • Ionization Parameters:

    • Capillary Voltage: +3.0 kV

    • Desolvation Temperature: 250 °C

    • Desolvation Gas Flow (N₂): 600 L/hr

    • Logic: These parameters provide sufficient thermal and electrical energy to evaporate the solvent droplets (desolvation) without inducing thermal degradation of the flexible propyl linker.

  • Data Acquisition: Scan using a Time-of-Flight (TOF) mass analyzer in positive ion mode over a range of 100–1000 m/z. The expected primary signal is the free base plus a proton ( [M+H]+ ) at 236.1650 m/z .

Crystal Structure Determination: SCXRD Protocol

While MS confirms the molecular weight and atomic composition, it provides zero information regarding 3D geometry. Single-Crystal X-Ray Diffraction (SCXRD) is required to elucidate the absolute configuration, the specific chair conformation of the oxan ring, and the solid-state packing interactions[3].

Step-by-Step SCXRD Methodology
  • Crystal Growth (Vapor Diffusion): Dissolve 20 mg of the HCl salt in a minimum volume (approx. 0.5 mL) of ethanol. Place the open vial inside a larger, sealed chamber containing 5 mL of ethyl acetate (antisolvent).

    • Logic: The slow vapor-phase diffusion of ethyl acetate into the ethanol solution gradually lowers the solubility of the salt. This thermodynamic control promotes the nucleation of high-quality, defect-free single crystals rather than amorphous precipitation.

  • Crystal Mounting: Select a pristine, block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Coat the crystal in paratone oil and mount it on a micromesh loop.

    • Logic: Paratone oil acts as a cryoprotectant. It prevents the crystal from cracking due to thermal shock or rapid solvent loss when exposed to the cryogenic stream.

  • Data Collection: Mount the loop on a diffractometer equipped with a microfocus Mo Kα radiation source (λ = 0.71073 Å). Cool the sample to 100 K using an open-flow nitrogen cryostat.

    • Logic: Cooling to 100 K minimizes atomic thermal vibrations (reducing Debye-Waller factors), which significantly enhances the resolution of high-angle diffraction spots and improves the precision of the final atomic coordinates.

  • Structure Solution & Refinement: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structural model using full-matrix least-squares on F² (e.g., SHELXL). Ensure all hydrogen atoms attached to the protonated nitrogen are located in the difference Fourier map to confirm the salt formation.

Analytical Workflows and Structural Logic Visualizations

The following diagrams illustrate the integrated analytical workflow and the expected intermolecular interactions within the crystal lattice.

AnalyticalWorkflow A N-(3-phenoxypropyl)oxan-4-amine HCl Sample Preparation B High-Resolution Mass Spectrometry (ESI-HRMS) A->B Dilute in MeOH/H2O C Single-Crystal X-Ray Diffraction (SCXRD) A->C Slow Evaporation (EtOH/EtOAc) D Molecular Weight Confirmation [M+H]+ m/z 236.1645 B->D E Crystal Structure Elucidation (Atomic Coordinates & Packing) C->E F Data Integration & Pharmacophore Modeling D->F E->F

Caption: Integrated analytical workflow for the structural elucidation of the target hydrochloride salt.

CrystalInteractions Chloride Chloride Ion (Cl-) Oxan Oxan Ring (Ether Oxygen) Chloride->Oxan Weak Dipole Interaction Amine Protonated Secondary Amine (NH2+) Amine->Chloride Primary H-Bond (N-H...Cl) Amine->Oxan Intramolecular H-Bond (Possible) Phenoxy Phenoxy Ring (pi-system) Phenoxy->Phenoxy pi-pi Stacking (Centroid-Centroid)

Caption: Expected intermolecular interaction network stabilizing the crystal lattice.

Conclusion

By systematically applying ESI-HRMS and SCXRD, researchers can unequivocally confirm both the molecular weight (271.79 g/mol ) and the precise 3D spatial arrangement of N-(3-phenoxypropyl)oxan-4-amine hydrochloride. The protocols outlined above are designed to be self-validating; the soft ionization of ESI preserves the molecular ion for accurate mass determination, while the thermodynamic control of vapor diffusion yields the high-quality crystals necessary for atomic-level structural resolution. Once solved, these coordinates are typically deposited into the Cambridge Structural Database (CSD) to aid future computational drug design[3].

References

  • Title: Purospher® STAR Phenyl (5 µm) HPLC Columns (Contains N-(3-phenoxypropyl)oxan-4-amine data)
  • Title: Cambridge Structural Database - Re3data.
  • Source: nih.gov (PubMed Central)

Sources

Exploratory

Predictive Toxicity and Safety Profiling of N-(3-phenoxypropyl)oxan-4-amine Hydrochloride: A Preclinical Framework

Executive Summary For researchers and drug development professionals, evaluating the safety profile of novel chemical entities requires a mechanistic understanding of their structural liabilities. N-(3-phenoxypropyl)oxan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, evaluating the safety profile of novel chemical entities requires a mechanistic understanding of their structural liabilities. N-(3-phenoxypropyl)oxan-4-amine hydrochloride (CAS 1803584-93-1) is a highly versatile research chemical and synthetic intermediate. Structurally, it consists of a tetrahydropyran (oxan) ring linked via a secondary amine to a flexible phenoxypropyl chain.

From a toxicological standpoint, this structural motif classifies the compound as a Basic Lipophilic Amine (BLA) . BLAs are notorious in drug discovery for triggering specific off-target liabilities, most notably hERG channel inhibition (cardiotoxicity) and Drug-Induced Phospholipidosis (DIPL). This whitepaper outlines the core structural activity relationships (SAR) governing these toxicities and provides a self-validating, authoritative framework for in vitro safety pharmacology profiling.

Structural Activity Relationship (SAR) & Toxicophore Analysis

The toxicological profile of N-(3-phenoxypropyl)oxan-4-amine hydrochloride is driven by the interplay between its basic center and its lipophilic tail.

  • The Secondary Amine (pKa ~9.5): At physiological pH (7.4), this basic nitrogen is >90% protonated. This positive charge acts as a toxicophore for the hERG potassium channel, which features aromatic residues in its inner cavity that readily form cation- π interactions with protonated amines. Furthermore, this basicity drives "ion trapping" within acidic intracellular compartments (lysosomes).

  • The Phenoxypropyl Group (LogP ~2.7): The lipophilic phenyl ring and flexible propyl linker facilitate rapid passive diffusion across lipid bilayers, including the blood-brain barrier (BBB). However, this lipophilicity also increases the risk of non-specific binding to Cytochrome P450 enzymes (e.g., CYP2D6, which specifically binds basic lipophilic molecules) [1].

  • The Oxan-4-amine Core: The tetrahydropyran ring is generally metabolically stable compared to open-chain ethers, but it can undergo oxidative metabolism, necessitating rigorous genotoxicity screening for reactive intermediates.

Table 1: Physicochemical Properties & Predicted Toxicological Implications
ParameterPredicted ValueToxicological Implication
Molecular Weight 249.35 g/mol (free base)Favorable for oral bioavailability and membrane permeability.
LogP (Lipophilicity) ~2.7Moderate lipophilicity increases the risk of CYP450 inhibition and non-specific protein binding.
pKa (Secondary Amine) ~9.5Highly basic; drives lysosomal trapping and potential hERG channel affinity.
Topological Polar Surface Area 30.5 ŲHigh membrane permeability; indicates potential for CNS exposure and off-target CNS toxicity.

Preclinical Safety Screening Workflow

To systematically de-risk N-(3-phenoxypropyl)oxan-4-amine hydrochloride, a tiered in vitro safety pharmacology workflow must be employed.

G A N-(3-phenoxypropyl)oxan-4-amine B Physicochemical Profiling (pKa, LogP, Solubility) A->B C In Vitro Safety Pharmacology B->C D hERG Patch-Clamp (Cardiotoxicity) C->D E Ames Test (Genotoxicity) C->E F Lysosomal Trapping (Phospholipidosis) C->F G Candidate Progression (In Vivo Tox) D->G E->G F->G

Preclinical safety screening workflow for basic lipophilic amines.

Experimental Protocols & Self-Validating Methodologies

Cardiotoxicity: hERG Patch-Clamp Assay (ICH S7B Compliant)

Because basic lipophilic amines frequently induce QT interval prolongation, evaluating the compound's inhibitory effect on the human ether-a-go-go-related gene (hERG) potassium channel is a mandatory regulatory step [2].

  • Step 1: Cell Preparation. Culture CHO or HEK293 cells stably expressing the hERG channel in a temperature-controlled environment (37°C).

  • Step 2: Electrophysiology Setup. Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes (resistance 2-4 MΩ) filled with an intracellular solution (e.g., K-aspartate based).

  • Step 3: Voltage Protocol. Apply a voltage step protocol: depolarize the cell to +20 mV for 2 seconds to open and inactivate the channels, followed by repolarization to -50 mV to elicit the characteristic outward tail currents.

  • Step 4: Compound Application. Perfuse N-(3-phenoxypropyl)oxan-4-amine hydrochloride at escalating concentrations (e.g., 0.1, 1, 10, 30 µM) until steady-state block is achieved.

  • Causality & Rationale: The +20 mV depolarization step forces the channel into the inactivated state. BLAs typically bind to the open/inactivated states of the hERG channel from the intracellular side. Measuring the tail current at -50 mV provides the most accurate quantification of this state-dependent block.

  • Self-Validation & Controls: The assay requires a positive control (e.g., E-4031 or dofetilide) to confirm channel sensitivity, and a vehicle control (0.1% DMSO) to establish baseline current rundown. A patch is only considered valid if the initial seal resistance is >1 GΩ and the leak current is <10% of the peak tail current.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test (OECD 471)

To ensure the oxan ring and phenoxypropyl moieties do not form DNA-reactive metabolites, the Ames test is utilized [3].

  • Step 1: Strain Preparation. Prepare overnight cultures of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA.

  • Step 2: Metabolic Activation. Prepare a rat liver S9 fraction mix (induced with Aroclor 1254 or phenobarbital/β-naphthoflavone) to simulate mammalian hepatic metabolism.

  • Step 3: Plating. Mix 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or buffer for non-activated plates), and the test compound in molten top agar. Pour over minimal glucose agar plates.

  • Step 4: Incubation & Scoring. Incubate at 37°C for 48-72 hours and count revertant colonies via an automated colony counter.

  • Causality & Rationale: Different strains detect different mutational mechanisms. For instance, TA98 detects frameshift mutations (relevant for planar, intercalating metabolites), while TA100 detects base-pair substitutions (relevant for reactive electrophiles). The S9 fraction is critical because the parent compound may be benign, but its oxidized metabolites could be genotoxic.

  • Self-Validation & Controls: The system is self-validating through the mandatory inclusion of strain-specific positive controls (e.g., sodium azide for TA1535, 2-aminoanthracene for S9 activation) and a vehicle negative control. If the positive controls fail to induce a >3-fold increase in revertants, the entire plate batch is invalidated, ensuring no false negatives are reported.

Drug-Induced Phospholipidosis (DIPL): Lysosomal Trapping Assay

As a BLA, N-(3-phenoxypropyl)oxan-4-amine hydrochloride carries a high risk of inducing phospholipidosis—a lipid storage disorder characterized by the accumulation of phospholipids in lysosomes[4].

G A Basic Lipophilic Amine Enters Cell B Diffusion into Lysosome (pH ~4.5) A->B C Protonation of Secondary Amine (Ion Trapping) B->C D Inhibition of Lysosomal Phospholipases C->D E Accumulation of Phospholipids D->E F Lamellar Body Formation & Cellular Toxicity E->F

Mechanism of Drug-Induced Phospholipidosis (DIPL) via lysosomal trapping.

  • Step 1: Cell Seeding. Seed HepG2 or CHO cells in 96-well plates and allow them to adhere for 24 hours.

  • Step 2: Compound Treatment. Treat cells with the test compound (1 µM to 50 µM) for 48 hours.

  • Step 3: Fluorescent Staining. During the final 24 hours of incubation, add a fluorescent phospholipid analog (e.g., NBD-PE or HCS LipidTox Red).

  • Step 4: Quantification. Wash the cells, fix with paraformaldehyde, and quantify intracellular fluorescence using High-Content Screening (HCS) confocal microscopy.

  • Causality & Rationale: At the acidic pH of the lysosome (~4.5), the secondary amine becomes heavily protonated, preventing the molecule from diffusing back across the lysosomal membrane. This "ion trapping" neutralizes the lysosomal pH and physically blocks the active sites of lysosomal phospholipases, leading to the accumulation of undegraded phospholipids [5].

  • Self-Validation & Controls: Amiodarone (10 µM) is used as a mandatory positive control to confirm the cell line's capacity for lamellar body formation. A parallel cytotoxicity assay (e.g., ATP-based CellTiter-Glo) must be run concurrently to ensure that observed lipid accumulation is a specific pharmacological event and not a secondary artifact of generalized cell death.

Quantitative Acceptance Criteria

To make Go/No-Go decisions during the preclinical screening of this compound, the following acceptance criteria should be applied to the assay outputs:

Table 2: In Vitro Safety Assay Acceptance Criteria
AssayTarget LiabilityAcceptance / Go-No-Go Criteria
hERG Patch-Clamp QT Prolongation / CardiotoxicityIC50 > 30 µM (or maintaining a >30-fold safety margin over the projected unbound Cmax).
Ames Test (OECD 471) Mutagenicity / Genotoxicity< 2-fold increase in revertant colonies compared to vehicle control across all strains.
Lysosomal Trapping Drug-Induced PhospholipidosisNo significant accumulation of fluorescent lipids at 10 µM; absence of lamellar bodies on TEM.

References

  • PubChem: 2-methyl-N-(3-phenoxypropyl)oxan-4-amine (Physicochemical Baseline)
  • Understanding ICH E14/S7B Best Practices for Nonclinical Studies Source: Inotiv URL
  • The Ames Test or Bacterial Reverse Mutation Test (OECD 471)
  • Phospholipidosis as a Function of Basicity, Lipophilicity, and Volume of Distribution of Compounds Source: ACS Publications URL
  • CHAPTER 18: Drug-induced Phospholipidosis Source: The Royal Society of Chemistry URL
Foundational

Blood-Brain Barrier Permeability of N-(3-phenoxypropyl)oxan-4-amine Hydrochloride: A Technical Guide to CNS Pharmacokinetics and Efflux Dynamics

Executive Summary The development of central nervous system (CNS) therapeutics is fundamentally constrained by the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells. N-(3-phenoxyprop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics is fundamentally constrained by the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells. N-(3-phenoxypropyl)oxan-4-amine hydrochloride —a secondary amine featuring a lipophilic phenoxypropyl tail and a hydrophilic oxane (tetrahydropyran) ring—presents a structural motif common in neuropharmacological screening libraries (e.g., monoamine transporter inhibitors, sigma receptor ligands).

This whitepaper provides an in-depth technical framework for evaluating the BBB permeability of this compound. By synthesizing physicochemical predictive modeling, rigorous in vitro assay protocols (PAMPA-BBB and MDCK-MDR1), and in vivo neuropharmacokinetic parameters ( Kp,uu,brain​ ), this guide establishes a self-validating system to accurately determine both the rate and extent of brain exposure[1].

Physicochemical Profiling: The Causality of Passive Diffusion

Before initiating costly in vitro or in vivo studies, a compound's theoretical capacity for passive BBB diffusion must be established. CNS drugs occupy a considerably smaller and more restricted chemical space than oral drugs designed for peripheral targets[2].

N-(3-phenoxypropyl)oxan-4-amine (free base) possesses physicochemical properties that align nearly perfectly with established multiparameter optimization (MPO) guidelines for CNS penetration[3][4].

Table 1: Physicochemical Properties vs. Optimal CNS Space
ParameterN-(3-phenoxypropyl)oxan-4-amineOptimal CNS Drug Space*Implication for BBB Permeability
Molecular Weight (MW) 235.32 g/mol < 400 DaExcellent; low steric hindrance for passive paracellular/transcellular diffusion.
Lipophilicity (cLogP) ~2.52.0 – 3.0Optimal; sufficient lipophilicity to partition into endothelial cell membranes without excessive non-specific tissue binding.
Topological Polar Surface Area (TPSA) 30.5 Ų< 60–70 ŲExcellent; minimal desolvation energy required to cross the lipid bilayer.
H-Bond Donors (HBD) 1 (Secondary Amine)< 3Favorable; reduces the energy penalty of breaking water hydrogen bonds.
pKa (Basic Amine) ~9.57.5 – 10.5At physiological pH (7.4), the compound is >99% protonated. While cationic amphiphilic drugs (CADs) cross membranes well, they are classic substrates for efflux transporters.

*Optimal ranges derived from Pajouhesh et al. (2005) and Wager et al. (2010)[2][4].

G Start N-(3-phenoxypropyl)oxan-4-amine Physicochemical Screen MW MW < 400 Da? (Actual: 235.3 Da) Start->MW Lipid cLogP 2.0 - 3.0? (Actual: ~2.5) MW->Lipid Yes Fail Poor Passive Permeability MW->Fail No PSA TPSA < 70 Ų? (Actual: 30.5 Ų) Lipid->PSA Yes Lipid->Fail No Pass Optimal Passive BBB Permeability PSA->Pass Yes PSA->Fail No

Fig 1: Decision tree for CNS drug design based on physicochemical properties.

In Vitro Permeability Assays: Self-Validating Protocols

While physicochemical properties predict passive diffusion, they do not account for active efflux. At physiological pH, N-(3-phenoxypropyl)oxan-4-amine is a cation. Cationic amphiphilic drugs are frequently recognized by P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2)[5]. To isolate passive diffusion from active efflux, a two-tiered in vitro approach is required.

Protocol A: PAMPA-BBB (Passive Diffusion)

The Parallel Artificial Membrane Permeability Assay (PAMPA) modified for the BBB utilizes a porcine brain lipid (PBL) extract. This isolates passive transcellular permeability without the confounding variables of cellular transporters[6].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of N-(3-phenoxypropyl)oxan-4-amine hydrochloride in DMSO. Dilute to a 10 µM working concentration in PBS (pH 7.4, 1% DMSO final).

  • Membrane Coating: Coat the PVDF membrane filter of the donor plate (e.g., Millipore MultiScreen) with 4 µL of PBL extract (20 mg/mL in dodecane).

  • Assembly: Add 300 µL of the 10 µM compound solution to the donor wells. Add 200 µL of fresh PBS to the acceptor wells. Combine the plates to form a sandwich.

  • Incubation: Incubate at 37°C for 4 hours without agitation to maintain the unstirred water layer (UWL).

  • Quantification: Separate the plates. Extract samples from both donor and acceptor compartments and analyze via LC-MS/MS.

  • Data Analysis: Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s indicates high passive BBB penetration.

Protocol B: MDCK-MDR1 Bidirectional Permeability (Active Efflux)

Causality Note: We select MDCK-MDR1 cells over Caco-2 cells because MDCK cells form significantly tighter junctions (higher Transepithelial Electrical Resistance, TEER), better mimicking the BBB. Furthermore, they are specifically transfected with the human ABCB1 gene to overexpress P-gp[7][8].

Step-by-Step Methodology:

  • Cell Culture: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 4–5 days until TEER exceeds 150 Ω·cm².

  • Equilibration: Wash monolayers with Hank’s Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4) and equilibrate for 30 minutes at 37°C.

  • Dosing:

    • A-to-B (Apical to Basolateral): Add 10 µM of the compound to the apical chamber.

    • B-to-A (Basolateral to Apical): Add 10 µM of the compound to the basolateral chamber.

  • Control Validation: Run parallel wells containing 10 µM of the compound plus 10 µM Elacridar or Verapamil (potent P-gp inhibitors) to validate P-gp specific efflux[8][9]. Use Lucifer Yellow to confirm monolayer integrity post-assay.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (150 rpm). Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Quantification & Calculation: Analyze via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER):

    ER=Papp​(A→B)Papp​(B→A)​

    Interpretation: An ER>2.0 that is reversed to ≈1.0 in the presence of Elacridar confirms that N-(3-phenoxypropyl)oxan-4-amine is a P-gp substrate[10].

In Vivo Pharmacokinetics: The Shift to Kp,uu,brain​

Historically, CNS exposure was evaluated using the total brain-to-plasma partition coefficient ( Kp,brain​ or logBB). However, Kp,brain​ is fundamentally flawed because it is heavily skewed by non-specific binding to brain lipids and proteins. It does not reflect the unbound, pharmacologically active drug concentration in the brain interstitial fluid (ISF)[1][11].

For N-(3-phenoxypropyl)oxan-4-amine, the basic amine and lipophilic tail will likely result in high lysosomal trapping and tissue binding, artificially inflating total brain levels. Therefore, the gold standard metric is Kp,uu,brain​ (the ratio of unbound brain concentration to unbound plasma concentration).

Determining Kp,uu,brain​

To accurately calculate this, three parameters must be experimentally derived:

  • AUCplasma​ and AUCbrain​ : Determined via standard in vivo rodent pharmacokinetic studies (e.g., IV dosing at 1 mg/kg, followed by serial plasma sampling and terminal brain harvesting)[12].

  • fu,plasma​ (Fraction unbound in plasma): Determined via rapid equilibrium dialysis (RED) of the compound in rat/human plasma[9].

  • fu,brain​ (Fraction unbound in brain): Determined via brain homogenate dialysis or the brain slice method[1][12].

Kp,uu,brain​=AUCplasma​×fu,plasma​AUCbrain​×fu,brain​​

  • Kp,uu,brain​≈1 : Indicates passive diffusion with no net efflux.

  • Kp,uu,brain​<0.3 : Indicates significant active efflux (likely via P-gp) restricting target engagement.

  • Kp,uu,brain​>1 : Indicates active uptake (e.g., via Organic Cation Transporters, OCTs).

BBB_Model Plasma Blood Plasma (Total Drug) PlasmaFree Plasma (Unbound Drug) Plasma->PlasmaFree f_u,plasma BBB Blood-Brain Barrier (Endothelial Cells) PlasmaFree->BBB Passive Diffusion BBB->PlasmaFree P-gp Efflux BrainISF Brain ISF (Unbound Drug) BBB->BrainISF Influx BrainTissue Brain Tissue (Bound Drug) BrainISF->BrainTissue f_u,brain

Fig 2: Pharmacokinetic compartmental model of BBB transport and biophase distribution.

Conclusion

N-(3-phenoxypropyl)oxan-4-amine hydrochloride possesses the ideal low molecular weight, favorable lipophilicity, and low polar surface area required to cross the blood-brain barrier via passive transcellular diffusion. However, its cationic nature at physiological pH introduces a high probability of P-glycoprotein-mediated efflux.

By employing the self-validating PAMPA-BBB and MDCK-MDR1 in vitro assays, followed by rigorous in vivo determination of Kp,uu,brain​ , researchers can definitively uncouple passive permeability from active efflux. This methodology ensures that neuropharmacological efficacy is driven by true target engagement in the brain biophase, rather than confounded by non-specific tissue binding.

References

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. URL:[Link]

  • Wager, T. T., et al. (2010). Defining desirable central nervous system drug space through the alignment of molecular properties, in vitro ADME, and safety attributes. ACS Chemical Neuroscience. URL:[Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Evotec In Vitro ADME/PK Services. URL:[Link]

  • Badhan, R. K. S., et al. (2014). Development of a physiologically-based pharmacokinetic model of the rat central nervous system. Pharmaceutics, 6(1), 97-136. URL:[Link]

  • Hammarlund-Udenaes, M., et al. (2017). Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. Expert Opinion on Drug Discovery, 12(11), 1151-1160. URL:[Link]

Sources

Exploratory

In Vitro Metabolic Stability of N-(3-phenoxypropyl)oxan-4-amine Hydrochloride: A Comprehensive Guide to Human Liver Microsome (HLM) Assays

Executive Summary The transition of a novel chemical entity from discovery to preclinical development hinges on its pharmacokinetic (PK) viability. Metabolic stability—defined by a compound's intrinsic clearance ( CLint​...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a novel chemical entity from discovery to preclinical development hinges on its pharmacokinetic (PK) viability. Metabolic stability—defined by a compound's intrinsic clearance ( CLint​ ) and half-life ( t1/2​ )—is a fundamental predictor of in vivo hepatic clearance and oral bioavailability. This technical whitepaper provides an in-depth, self-validating methodology for evaluating the metabolic stability of N-(3-phenoxypropyl)oxan-4-amine hydrochloride using Human Liver Microsomes (HLMs). By detailing the causality behind each experimental parameter, this guide ensures rigorous data acquisition and highly predictive PK scaling.

Structural Liability Profiling

N-(3-phenoxypropyl)oxan-4-amine hydrochloride is a basic secondary amine featuring a tetrahydropyran (oxane) ring linked to a phenoxypropyl chain. Before initiating in vitro assays, an application scientist must predict the compound's Phase I metabolic liabilities to understand the likely routes of enzymatic degradation.

For this specific architecture, the primary Cytochrome P450 (CYP) mediated biotransformations include:

  • N-dealkylation: Oxidative cleavage at the secondary amine, likely mediated by CYP3A4 or CYP2D6, resulting in the separation of the oxane and phenoxypropyl moieties.

  • O-dealkylation: Cleavage of the ether linkage on the phenoxy group.

  • Aromatic Hydroxylation: Electrophilic oxidation of the electron-rich phenoxy ring.

  • Aliphatic Oxidation: Hydroxylation of the saturated oxane ring.

Because these pathways are predominantly driven by membrane-bound CYP enzymes, HLMs serve as the most appropriate in vitro matrix for substrate depletion assays.

Assay Design Principles: The Causality of Experimental Choices

A robust protocol is not a blind sequence of steps; it is a carefully calibrated environment designed to mimic hepatic physiology while maintaining mathematical predictability.

  • Matrix Selection (HLMs): HLMs are subcellular fractions containing high concentrations of CYP enzymes. They provide a high-throughput, standardized system for isolating Phase I metabolism without the confounding variables of cellular uptake or efflux transporters found in intact hepatocytes (1)[1].

  • Substrate Concentration (1 µM): The compound must be incubated at a concentration significantly lower than its Michaelis-Menten constant ( Km​ ). At 1 µM, the reaction follows first-order kinetics, meaning the rate of metabolism is directly proportional to the drug concentration. If the concentration is too high, enzymes saturate, shifting the system to zero-order kinetics and artificially inflating the apparent half-life (2)[2].

  • Protein Concentration (0.5 mg/mL): This concentration strikes a critical balance. It provides sufficient enzymatic activity to detect the turnover of low-clearance compounds while minimizing non-specific binding of the lipophilic phenoxypropyl moiety to microsomal lipids, which would otherwise reduce the free fraction ( fu,mic​ ) of the drug.

  • NADPH Regenerating System: CYP enzymes require continuous electron donation. Because exogenous NADPH degrades rapidly at 37°C, a regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is utilized to ensure sustained, linear enzymatic activity over the 60-minute incubation period (3)[3].

Self-Validating Experimental Protocol

To ensure scientific integrity, every assay must be a self-validating system. This protocol incorporates a Minus-NADPH negative control (to rule out chemical instability) and Positive controls (Verapamil for high clearance; Warfarin for low clearance) to verify the metabolic competence of the HLM lot.

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ (a necessary cofactor for CYP function).

  • Matrix Assembly: Dilute pooled HLMs into the buffer to achieve a final protein concentration of 0.5 mg/mL. Spike N-(3-phenoxypropyl)oxan-4-amine hydrochloride to a final concentration of 1 µM.

  • Thermal Equilibration: Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes. Causality: This ensures the lipid bilayer of the microsomes and the embedded enzymes are at optimal physiological temperature prior to catalytic initiation.

  • Reaction Initiation: Initiate the metabolism by adding the NADPH regenerating system (final concentration 1 mM). Start the timer.

  • Kinetic Sampling: At precise intervals ( t=0,5,15,30,45, and 60 minutes), withdraw 50 µL aliquots from the incubation matrix.

  • Enzymatic Quenching: Immediately dispense each aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing an analytical Internal Standard (e.g., 100 ng/mL Imipramine). Causality: The 3:1 organic-to-aqueous ratio and 4°C temperature instantaneously denature the CYP enzymes, halting metabolism, while precipitating the microsomal proteins. The IS corrects for subsequent LC-MS/MS matrix effects.

  • Centrifugation: Centrifuge the quenched plates at 15,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the particle-free supernatant to analytical vials for LC-MS/MS Multiple Reaction Monitoring (MRM) to quantify substrate depletion.

HLM_Workflow Prep 1. Matrix Preparation 1 µM N-(3-phenoxypropyl)oxan-4-amine 0.5 mg/mL HLM Protein PreInc 2. Thermal Equilibration 5 min at 37°C Prep->PreInc Init 3. Enzymatic Initiation Addition of 1 mM NADPH PreInc->Init TimePoints 4. Kinetic Sampling 0, 5, 15, 30, 45, 60 min Init->TimePoints Quench 5. Reaction Quenching Ice-cold Acetonitrile + Internal Standard TimePoints->Quench Aliquot transfer at each timepoint Centrifuge 6. Protein Precipitation Centrifugation at 15,000 x g Quench->Centrifuge LCMS 7. LC-MS/MS Quantification MRM Substrate Depletion Centrifuge->LCMS Supernatant extraction Data 8. PK Parameter Derivation t½, CLint, and Hepatic Clearance LCMS->Data

Figure 1: Substrate depletion workflow for HLM metabolic stability assays.

Data Acquisition & Pharmacokinetic Projections

Raw LC-MS/MS peak area ratios (Parent/Internal Standard) are converted to "% Parent Remaining" by normalizing all time points against the t=0 sample (set as 100%).

Because the assay is conducted under first-order kinetics, the natural logarithm ( ln ) of the % Parent Remaining is plotted against time (minutes). The slope of the resulting linear regression represents the elimination rate constant ( −k ). From this slope, critical PK parameters are derived to predict the in vivo behavior of N-(3-phenoxypropyl)oxan-4-amine (4)[4].

Table 1: Pharmacokinetic Parameter Calculations and Scaling Factors
ParameterMathematical EquationDescription & Application
In Vitro Half-Life ( t1/2​ ) t1/2​=k0.693​ The time required for 50% of the parent compound to be metabolized in vitro. Expressed in minutes.
Microsomal Intrinsic Clearance ( CLint,micr​ ) The theoretical maximum rate of hepatic metabolism unaffected by blood flow. Expressed in μL/min/mg protein.
In Vivo Intrinsic Clearance ( CLint,invivo​ ) CLint,invivo​=CLint,micr​×g liver45 mg microsomes​×kg body weight26 g liver​ Scales the in vitro clearance to the whole organism using physiological scaling factors for human liver mass. Expressed in mL/min/kg .
Hepatic Clearance ( CLH​ ) CLH​=QH​+CLint,invivo​QH​×CLint,invivo​​ Predicts total hepatic clearance using the "well-stirred model," where QH​ is human hepatic blood flow (~20.7 mL/min/kg).

Note: Compounds exhibiting a CLint,invivo​ > 45 mL/min/kg are classified as high-clearance and are likely to suffer from extensive first-pass metabolism, resulting in poor oral bioavailability. Compounds < 15 mL/min/kg are classified as low-clearance.

References

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling Source: IntechOpen URL
  • Source: PubMed Central (PMC)
  • PredMS: a random forest model for predicting metabolic stability of drug candidates in human liver microsomes Source: Oxford Academic URL
  • An automated liquid chromatography-mass spectrometry process to determine metabolic stability half-life and intrinsic clearance of drug candidates by substrate depletion Source: PubMed / Assay Drug Dev Technol URL

Sources

Protocols & Analytical Methods

Method

Topic: A Comprehensive Guide to the Development and Validation of a Stability-Indicating HPLC Method for N-(3-phenoxypropyl)oxan-4-amine Hydrochloride

An Application Note from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a detailed, science-first protocol for the de...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, science-first protocol for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of N-(3-phenoxypropyl)oxan-4-amine hydrochloride. As a molecule possessing both a polar, ionizable amine functional group and a non-polar phenoxypropyl moiety, it presents unique chromatographic challenges. This guide moves beyond a simple recitation of steps to explain the underlying scientific principles guiding each decision, from mobile phase selection to forced degradation study design. The protocols herein are designed to be self-validating and are grounded in the principles outlined by the International Council for Harmonisation (ICH), ensuring regulatory compliance and scientific rigor.

Analyte Properties and Chromatographic Strategy

1.1. Understanding the Analyte: N-(3-phenoxypropyl)oxan-4-amine Hydrochloride

The successful development of an HPLC method begins with a thorough understanding of the analyte's physicochemical properties.

  • Structure and Functionality: The molecule consists of a polar oxane (tetrahydropyran) ring and a secondary amine, which is salified as a hydrochloride. This polar head is connected to a non-polar tail composed of a propyl linker and a phenyl ring.

  • Ionization: As an amine hydrochloride, the compound is ionizable. Secondary amines typically exhibit pKa values in the range of 9-11. This means that at a pH below ~7, the amine will be predominantly in its protonated, cationic form (R₂NH₂⁺), making it highly water-soluble. At a pH above ~11, it will be in its neutral, free base form. Inconsistent pH control near the pKa can lead to poor peak shape and shifting retention times.[1]

  • Chromophore: The phenoxy group contains a benzene ring, which is an excellent chromophore for UV detection, typically absorbing around 254-270 nm.

1.2. Foundational Chromatographic Strategy

Given the molecule's dual polarity, reversed-phase HPLC is the most suitable approach. The strategy is to ensure the analyte is in a single, stable ionic state to promote consistent interaction with the non-polar stationary phase.

  • pH Control: To achieve reproducible retention and sharp, symmetrical peaks for our basic analyte, the mobile phase pH must be controlled with a buffer.[2] The optimal strategy is to maintain a pH at least 2 units below the analyte's pKa.[1] Therefore, a low pH (e.g., 2.5 - 3.5) is the logical choice. This ensures the amine is fully and consistently protonated, preventing peak splitting or tailing that can occur when both ionized and non-ionized forms are present.[3]

  • Column Selection: A C18 column is the workhorse of reversed-phase chromatography and serves as an excellent starting point.[4] The non-polar stationary phase will interact with the phenoxypropyl tail of the analyte, providing retention.

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents. Acetonitrile often provides better peak shape and lower backpressure, making it the preferred initial choice.

The Method Development and Validation Workflow

The development of a stability-indicating method is a systematic process. It begins with initial screening and optimization, is challenged through forced degradation, and is finalized and confirmed through validation.

Method_Development_Workflow cluster_Dev Part 1: Method Development cluster_Stress Part 2: Forced Degradation (ICH Q1A) cluster_Val Part 3: Finalization & Validation (ICH Q2) A Analyte Characterization (Structure, pKa, UV Spectra) B Initial Method Screening - Column: C18, 4.6x150mm, 5µm - Mobile Phase: ACN/Buffer - Low pH (e.g., 3.0) - Detector: PDA @ 265nm A->B C Optimization Adjust Gradient, Flow Rate, Temp B->C D Perform Stress Studies (Acid, Base, H2O2, Heat, Light) C->D Proceed to Stress Testing E Analyze Stressed Samples Identify Degradants D->E F Assess Peak Purity & Resolution (Main peak from degradants) E->F G Finalize Method Conditions Define System Suitability F->G Refine method if needed H Method Validation Protocol (Specificity, Linearity, Accuracy, Precision, etc.) G->H I Final Report & Application Note H->I

Caption: A systematic workflow for HPLC method development and validation.

Experimental Protocol: Method Development

3.1. Materials and Reagents

  • Analyte: N-(3-phenoxypropyl)oxan-4-amine hydrochloride reference standard

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), purified water (18.2 MΩ·cm)

  • Buffers: Potassium phosphate monobasic (KH₂PO₄), phosphoric acid (H₃PO₄)

  • Stress Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂)

3.2. Protocol 1: Initial Parameter Selection

  • Wavelength Determination:

    • Prepare a ~10 µg/mL solution of the reference standard in a 50:50 mixture of water and acetonitrile.

    • Using a PDA detector, scan the solution from 200 to 400 nm to identify the wavelength of maximum absorbance (λ-max). For the phenoxy group, this is expected to be around 265 nm.

  • Buffer and Mobile Phase Preparation:

    • Aqueous Buffer (25 mM Phosphate, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1 L of purified water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm nylon filter.[5][6]

    • Mobile Phase A: 25 mM Phosphate Buffer, pH 3.0

    • Mobile Phase B: Acetonitrile

  • Initial Chromatographic Conditions:

    • These serve as a starting point and will be optimized.

ParameterInitial ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGeneral purpose non-polar phase for retaining the analyte's hydrophobic tail.
Mobile Phase A: 25 mM Phosphate Buffer, pH 3.0B: AcetonitrileLow pH ensures the amine is fully protonated for good peak shape.[1]
Gradient 5% B to 95% B over 20 minA broad gradient to elute the main peak and any potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Detector PDA at 265 nm (or determined λ-max)Specific detection of the analyte.
Injection Vol. 10 µLStandard volume to avoid column overload.
Diluent Water:Acetonitrile (50:50, v/v)Ensures analyte solubility and compatibility with the mobile phase.

3.3. Protocol 2: Forced Degradation Studies

The objective of forced degradation is to intentionally stress the analyte to produce potential degradation products, thereby demonstrating the method's specificity and stability-indicating nature.[7][8] The goal is to achieve 5-20% degradation of the active ingredient.[8][9]

  • Sample Preparation: Prepare a stock solution of N-(3-phenoxypropyl)oxan-4-amine hydrochloride at 1 mg/mL in the 50:50 diluent.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 1 mL of 0.1 N NaOH, and dilute to a final concentration of ~100 µg/mL with diluent.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Heat at 60 °C for 2 hours. Cool, neutralize with 1 mL of 0.1 N HCl, and dilute to ~100 µg/mL.[9]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to ~100 µg/mL.[9]

  • Thermal Degradation: Store the solid drug substance in a hot air oven at 105 °C for 24 hours. Prepare a solution at ~100 µg/mL.

  • Photolytic Degradation: Expose the solid drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Prepare a solution at ~100 µg/mL.

  • Analysis: Inject the unstressed control and each stressed sample into the HPLC system. Optimize the gradient to achieve baseline separation between the parent peak and all degradant peaks. The resolution between the parent peak and the closest eluting degradant should be >1.5.

Final Validated Method and Validation Protocol

After optimization based on the forced degradation results, the final method is established and validated according to ICH Q2(R1) guidelines.[10][11]

4.1. Final Optimized HPLC Conditions

ParameterFinal Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 25 mM Phosphate Buffer, pH 3.0B: Acetonitrile
Gradient Time (min)
0.0
15.0
17.0
19.0
19.1
25.0
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector PDA at 265 nm
Injection Vol. 10 µL
Diluent Water:Acetonitrile (50:50, v/v)

4.2. System Suitability Test (SST)

Before each validation run, inject a standard solution five times. The results must meet the following criteria:

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates: ≥ 2000

  • %RSD of Peak Area: ≤ 2.0%

4.3. Protocol 3: Method Validation

The following tests must be performed to validate the analytical procedure.[11]

Validation ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and all forced degradation samples.The parent peak is free from interference from any degradants, impurities, or blank components. Peak purity analysis (PDA) should pass.
Linearity Prepare at least five concentrations from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is confirmed by the linearity, accuracy, and precision results.80% to 120% of the test concentration.
Accuracy Perform recovery studies by spiking the analyte into a blank or placebo at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Analyze six replicate preparations at 100% concentration.Intermediate Precision: Repeat on a different day with a different analyst or instrument.Repeatability: RSD ≤ 2.0%.Intermediate Precision: Overall RSD for both sets of data ≤ 2.0%.
Limit of Quantitation (LOQ) Determine by signal-to-noise ratio (S/N ≈ 10) or by establishing the lowest concentration that meets accuracy and precision criteria.RSD ≤ 10% at the LOQ concentration.
Robustness Deliberately vary method parameters (e.g., pH ± 0.2, column temp ± 5°C, flow rate ± 10%). Analyze the effect on SST parameters.System suitability criteria are met under all varied conditions.

Conclusion

This application note details a systematic and scientifically grounded approach to developing and validating a stability-indicating RP-HPLC method for N-(3-phenoxypropyl)oxan-4-amine hydrochloride. By controlling the mobile phase pH to ensure a consistent, ionized state of the analyte, excellent peak shape and reproducible retention are achieved on a standard C18 column. The method is proven to be specific through comprehensive forced degradation studies and is fully validated in accordance with ICH guidelines. This robust protocol is suitable for routine quality control analysis and stability testing in a regulated drug development environment.

References

  • PharmaCores. (2025). Your guide to select the buffer in HPLC development part 1.
  • Open Access Journals. (n.d.).
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • ijarsct. (2025).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Waters Blog. (2025).
  • (n.d.). Reversed-phase HPLC Buffers.
  • Veeprho. (2020). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS.
  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Sigma-Aldrich. (n.d.).
  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • Element Lab Solutions. (2019). Buffers and Eluent Additives for HPLC Method Development.
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Benchchem. (2025).
  • ResolveMass Laboratories Inc. (2026).
  • Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Benchchem. (2026).
  • Chromatography Forum. (2004). Amine hydrochloride in HPLC.

Sources

Application

Application Note: Advanced NMR Spectroscopy Reference Data and Structural Elucidation Protocol for N-(3-phenoxypropyl)oxan-4-amine Hydrochloride

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Technique: High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Introduction & Mechanistic Context N-(3-phenoxypropyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Technique: High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Introduction & Mechanistic Context

N-(3-phenoxypropyl)oxan-4-amine hydrochloride is a highly functionalized secondary amine salt. It combines a hydrophilic tetrahydropyran (oxan) core with a lipophilic phenoxypropyl chain—a structural motif frequently utilized in the design of neuroactive compounds and G-protein-coupled receptor (GPCR) ligands.

Accurate structural characterization of this compound requires high-resolution NMR spectroscopy. However, analyzing secondary amine hydrochlorides presents unique challenges. The protonated amine ( NH2+​ ) drastically alters the electronic environment of adjacent nuclei, inducing strong deshielding effects. Furthermore, the salt form introduces solubility and chemical exchange dynamics that must be carefully managed through rigorous experimental design. This application note provides a self-validating protocol and reference dataset for the structural elucidation of this class of compounds, grounded in the spectral properties of its constituent building blocks.

Experimental Protocol: High-Resolution NMR Acquisition

To ensure a self-validating and reproducible dataset, the experimental parameters must be chosen based on the physical chemistry of the molecule.

Step-by-Step Methodology

Step 1: Solvent Selection & Sample Preparation

  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide ( DMSO-d6​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Causality: While the free base form is soluble in CDCl3​ , the hydrochloride salt is prone to severe line broadening and aggregation in non-polar solvents. DMSO-d6​ is mandated because its strong hydrogen-bond accepting nature disrupts intermolecular salt bridges, yielding sharp, highly resolved resonances. Crucially, DMSO-d6​ slows the chemical exchange of the ammonium protons ( NH2+​ ), allowing them to be directly observed and integrated, which serves as an internal validation of the salt form.

Step 2: Instrument Tuning and Shimming

  • Action: Insert the NMR tube into a 400 MHz (or higher) spectrometer. Perform automated tuning and matching (ATM) for both 1H and 13C nuclei. Lock onto the DMSO-d6​ deuterium signal and execute gradient shimming.

  • Causality: Precise shimming is critical to resolve the complex multiplet splittings of the oxan ring's axial and equatorial protons, which are highly sensitive to magnetic field inhomogeneities.

Step 3: 1D 1H NMR Acquisition

  • Action: Acquire the 1H spectrum using 16 to 32 scans, a spectral width of 12 ppm, and a relaxation delay ( D1​ ) of 2.0 seconds.

  • Causality: A 2.0-second relaxation delay ensures complete longitudinal relaxation ( T1​ ) of all protons, preventing the integration errors that occur when protons with long T1​ times are partially saturated.

Step 4: 1D 13C NMR Acquisition

  • Action: Acquire the 13C spectrum with proton decoupling (e.g., WALTZ-16), using a minimum of 1024 scans and a D1​ of 1.5 seconds.

  • Causality: The low natural abundance (1.1%) and low gyromagnetic ratio of 13C require extensive signal averaging. This is especially necessary to resolve the quaternary ipso-carbon of the phenoxy group, which lacks an attached proton to facilitate rapid relaxation.

Step 5: 2D NMR Validation (HSQC & COSY)

  • Action: If peak overlap occurs (particularly in the 1.5–2.5 ppm aliphatic region), acquire a 1H−13C HSQC to map direct C-H connections, and a 1H−1H COSY to trace the spin systems of the oxan ring and the propyl chain.

NMR Structural Elucidation Workflow

Workflow A 1. Sample Preparation Dissolve 15 mg in 0.6 mL DMSO-d6 B 2. Tuning & Matching Calibrate probe for 1H/13C nuclei A->B Insert into Magnet C 3. 1D Acquisition 1H (16 scans), 13C (1024 scans) B->C Lock & Shim D 4. 2D Acquisition COSY, HSQC, HMBC for connectivity C->D If overlap exists E 5. Data Processing Fourier Transform & Phase Correction C->E Direct 1D D->E 2D Matrix F 6. Elucidation Multiplet analysis & Shift assignment E->F Validation

Step-by-step NMR acquisition and elucidation workflow for amine salts.

Reference Data & Spectral Assignments

The chemical shifts provided below are synthesized from the foundational shifts of the isolated building blocks: 4-aminotetrahydropyran and 3-phenoxypropyl derivatives[1]. The data reflects the characteristic deshielding induced by the hydrochloride salt formation.

Table 1: 1H NMR Assignments (400 MHz, DMSO-d6​ )

Numbering convention: Oxan ring (1-O, 2,6-CH2, 3,5-CH2, 4-CH); Propyl chain (1', 2', 3'); Phenyl ring (o, m, p).

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment Notes & Causality
NH 2+​ 8.90Broad singlet2H-Exchanged in D2​O . Broadness due to quadrupolar relaxation of 14N .
H-m 7.30Triplet2H8.0Meta protons of the phenoxy ring.
H-o, H-p 6.95Overlapping m3H-Ortho and para protons; shielded by oxygen resonance donation.
H-3' 4.05Triplet2H6.0 O-CH2​ of propyl chain; strongly deshielded by adjacent oxygen[1].
H-2,6 (eq) 3.85Doublet of doublets2H11.5, 4.5Equatorial oxan protons adjacent to oxygen.
H-2,6 (ax) 3.25Triple doublet2H11.5, 2.0Axial oxan protons; shifted upfield relative to equatorial due to anisotropy.
H-4 (ax) 3.15Multiplet1H-Methine proton at the amine base. Deshielded by the NH2+​ group.
H-1' 2.95Multiplet2H7.5 N-CH2​ of propyl chain.
H-2' 2.10Quintet2H7.5, 6.0Central CH2​ of the propyl chain.
H-3,5 (eq) 1.95Broad doublet2H12.0Equatorial protons on the oxan ring.
H-3,5 (ax) 1.60Doublet of td2H12.0, 11.5, 4.5Axial protons; exhibits large 1,3-diaxial coupling constants.
Table 2: 13C NMR Assignments (100 MHz, DMSO-d6​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Notes & Causality
C-ipso 158.5Quaternary (C)Directly attached to the phenoxy oxygen; highly deshielded.
C-meta 129.5Methine (CH)Meta carbons of the phenyl ring.
C-para 120.5Methine (CH)Para carbon of the phenyl ring.
C-ortho 114.5Methine (CH)Ortho carbons; shielded by resonance from the oxygen lone pairs.
C-2, C-6 66.0Methylene ( CH2​ )Oxan ring carbons adjacent to the ether oxygen.
C-3' 65.0Methylene ( CH2​ )Propyl chain carbon attached to the phenoxy oxygen[1].
C-4 52.0Methine (CH)Oxan ring carbon attached to the protonated nitrogen.
C-1' 43.5Methylene ( CH2​ )Propyl chain carbon attached to the protonated nitrogen.
C-3, C-5 28.5Methylene ( CH2​ )Aliphatic carbons of the oxan ring.
C-2' 26.0Methylene ( CH2​ )Central aliphatic carbon of the propyl chain.

References

  • PubChem. "Benzene, (3-bromopropoxy)- | C9H11BrO | CID 68522." National Institutes of Health (NIH). Available at:[Link][1]

Sources

Method

Application Note: Preclinical In Vivo Dosing Formulation Strategies for N-(3-phenoxypropyl)oxan-4-amine Hydrochloride

Executive Summary The transition of a novel chemical entity (NCE) from in vitro screening to in vivo pharmacokinetic (PK) and efficacy models is frequently bottlenecked by poor formulation strategy. This application note...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a novel chemical entity (NCE) from in vitro screening to in vivo pharmacokinetic (PK) and efficacy models is frequently bottlenecked by poor formulation strategy. This application note provides a comprehensive, mechanistically grounded guide for formulating N-(3-phenoxypropyl)oxan-4-amine hydrochloride , a secondary amine salt characterized by its amphiphilic structural features. By detailing the causality behind vehicle selection, compounding methodologies, and self-validating quality control steps, this document serves as an authoritative protocol for preclinical scientists aiming to achieve reproducible in vivo exposure in rodent models.

Physicochemical Rationale & Causality

Before selecting an in vivo vehicle, the physicochemical properties of the active pharmaceutical ingredient (API) must dictate the formulation approach[1]. N-(3-phenoxypropyl)oxan-4-amine hydrochloride possesses two competing structural domains:

  • Hydrophilic Domain: The protonated secondary amine (estimated pKa ~9.5) and the oxan-4-amine (tetrahydropyran) core provide excellent aqueous solubility in acidic to neutral media.

  • Lipophilic Domain: The 3-phenoxypropyl substituent (estimated LogP ~2.0–2.5) introduces significant hydrophobicity.

The Formulation Challenge (Causality): While the hydrochloride salt ensures rapid dissolution in the acidic gastric environment (ideal for oral dosing), intravenous (IV) administration presents a critical risk. Blood plasma is buffered at pH 7.4. At this physiological pH, a measurable fraction of the API will exist as the unionized free base. If the IV dose concentration exceeds the equilibrium solubility of this free base, the lipophilic phenoxypropyl tail will drive rapid precipitation in the bloodstream, potentially causing fatal pulmonary embolisms. Therefore, the IV formulation must incorporate a micellar or co-solvent system to shield the hydrophobic moiety upon rapid dilution in the blood[2].

Formulation Decision Matrix

To navigate the competing requirements of different dosing routes, we employ a structured decision tree. IV formulations demand strict optical clarity and isotonicity, whereas Per Os (PO) formulations can leverage suspensions to maximize the administered dose without requiring complete solubilization.

Workflow N1 API: N-(3-phenoxypropyl)oxan-4-amine HCl Determine Route of Administration N2 Intravenous (IV) Dosing (Strictly Clear Solution) N1->N2 N3 Oral (PO) Dosing (Solution or Suspension) N1->N3 N4 Aqueous Solubility Screen (pH 7.4 PBS) N2->N4 N7 Co-solvent System: 5% DMSO + 10% Kolliphor HS 15 + 85% Saline N3->N7 Low-Dose Solution Req. N8 Suspension System: 0.5% Methylcellulose + 0.2% Tween 80 in Water N3->N8 Standard High-Dose Vehicle N5 Soluble (>5 mg/mL) Formulate in Isotonic Saline N4->N5 High Solubility N6 Poorly Soluble (<5 mg/mL) Require Co-solvency N4->N6 Low Solubility / Precipitation N6->N7 Micellar Solubilization

Caption: Decision matrix for in vivo formulation of N-(3-phenoxypropyl)oxan-4-amine HCl based on dosing route.

Experimental Protocols

Protocol A: Intravenous (IV) Co-Solvent Solution

Target: 2.0 mg/mL clear solution. Vehicle: 5% DMSO / 10% Kolliphor® HS 15 / 85% Saline (v/v/v). Mechanistic Purpose: DMSO disrupts the crystalline lattice of the API. Kolliphor HS 15 (a non-ionic surfactant) forms micelles that encapsulate the phenoxypropyl group, preventing in vivo precipitation[3]. Saline ensures the final injection is isotonic to prevent hemolysis.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 20.0 mg of N-(3-phenoxypropyl)oxan-4-amine HCl into a clean, sterile glass vial.

  • Primary Solubilization: Add 0.5 mL of 100% Dimethyl Sulfoxide (DMSO). Vortex vigorously for 60 seconds until the API is completely dissolved. Self-Validation Check: The solution must be perfectly clear. If particulates remain, the API may have degraded or absorbed ambient moisture.

  • Surfactant Addition: Add 1.0 mL of pre-warmed (37°C) Kolliphor® HS 15. Vortex for 2 minutes to ensure a homogeneous, viscous mixture.

  • Aqueous Dilution: Slowly add 8.5 mL of sterile 0.9% NaCl (Saline) dropwise while continuously vortexing or magnetically stirring the solution.

  • Validation (The Tyndall Test): Hold the final formulation against both a stark black and a stark white background under a strong, focused light source.

    • Pass: Solution is optically transparent with no light scattering.

    • Fail: A cloudy or blueish haze (Tyndall effect) indicates sub-visible micellar aggregation or API precipitation. Do not dose IV; increase Kolliphor HS 15 to 15% and reduce saline to 80%.

Protocol B: Per Os (PO) Homogeneous Suspension

Target: 10.0 mg/mL suspension (for high-dose efficacy studies). Vehicle: 0.5% Methylcellulose (MC, 400 cP) + 0.2% Tween 80 in Deionized Water. Mechanistic Purpose: When dosing beyond the solubility limit, a suspension is required. According to Stokes' Law, particle sedimentation velocity is inversely proportional to fluid viscosity. Methylcellulose increases vehicle viscosity, ensuring the API remains uniformly suspended during the dosing procedure[2]. Tween 80 acts as a wetting agent, reducing the interfacial tension between the hydrophobic API domains and the aqueous vehicle.

Step-by-Step Methodology:

  • Vehicle Preparation: Disperse 0.5 g of Methylcellulose in 50 mL of near-boiling (80°C) DI water with rapid stirring. Once dispersed, add 50 mL of ice-cold DI water and stir at 4°C until a clear, viscous solution forms. Add 0.2 mL of Tween 80 and stir until integrated.

  • Trituration: Weigh 100.0 mg of the API powder into a glass mortar. Add 0.5 mL of the prepared vehicle. Use a pestle to triturate (grind) the powder into a smooth, lump-free paste. Causality: Skipping trituration leads to dry API aggregates that float and refuse to suspend, destroying dose accuracy.

  • Geometric Dilution: Gradually add the remaining vehicle in 1 mL increments, mixing thoroughly after each addition, until a final volume of 10.0 mL is reached.

  • Validation: Transfer to a dosing vial. Let it sit for 30 minutes. If rapid sedimentation occurs, a higher viscosity MC (e.g., 1500 cP) or a reduction in API particle size via acoustic milling is required.

Quantitative Data & Quality Control

To ensure reproducibility across preclinical cohorts, formulations must be characterized against strict acceptance criteria prior to animal administration.

Table 1: Formulation Acceptance Criteria and Stability Profiles

ParameterIV Formulation (Solution)PO Formulation (Suspension)Analytical Method / Rationale
API Concentration 2.0 mg/mL10.0 mg/mLHPLC-UV (Verify dose accuracy)
Visual Appearance Clear, colorless liquidUniform, opaque white suspensionVisual inspection (Tyndall test for IV)
pH 6.5 – 7.44.0 – 7.0pH meter (IV must be near physiological)
Osmolality 280 – 320 mOsm/kgN/A (Not critical for PO)Osmometer (Prevents phlebitis/hemolysis)
Homogeneity 100% (True Solution)> 95% recovery from top/middle/bottomSampling from 3 strata after 1 hr standing
Benchtop Stability 24 hours at Room Temp4 hours at Room Temp (Requires stirring)Ensure API does not precipitate or settle

References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Preclinical formulation for the pharmacokinetics and efficacy of GBO-006, a selective polo like kinase 2 (PLK2) inhibitor. ADMET and DMPK. Available at:[Link]

Sources

Application

Mass spectrometry fragmentation pattern of N-(3-phenoxypropyl)oxan-4-amine hydrochloride

Application Note: LC-MS/MS Fragmentation Dynamics and Quantitative Profiling of N-(3-phenoxypropyl)oxan-4-amine Hydrochloride Executive Summary The compound N-(3-phenoxypropyl)oxan-4-amine hydrochloride represents a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: LC-MS/MS Fragmentation Dynamics and Quantitative Profiling of N-(3-phenoxypropyl)oxan-4-amine Hydrochloride

Executive Summary

The compound N-(3-phenoxypropyl)oxan-4-amine hydrochloride represents a critical structural motif—the phenoxypropylamine pharmacophore—frequently utilized in the development of neuroactive agents, such as Histamine H3 receptor inverse agonists[1]. Accurate pharmacokinetic profiling of such compounds requires robust, highly sensitive analytical methods. This application note provides a comprehensive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of N-(3-phenoxypropyl)oxan-4-amine, alongside a deep mechanistic elucidation of its gas-phase fragmentation pathways.

Physicochemical Profiling & Ionization Theory

N-(3-phenoxypropyl)oxan-4-amine is a secondary amine featuring a tetrahydropyran (oxan-4-yl) ring and a phenoxypropyl chain.

  • Chemical Formula (Free Base): C₁₄H₂₁NO₂

  • Monoisotopic Mass: 235.1572 Da

  • Protonated Precursor [M+H]⁺: m/z 236.16

Due to the basicity of the secondary amine (estimated pKa ~9.5), the compound is highly amenable to positive-ion Electrospray Ionization (ESI+). In low-pH environments, the nitrogen atom readily accepts a proton, forming a stable [M+H]⁺ species. This protonation is the driving force for subsequent collision-induced dissociation (CID) in the mass spectrometer[2].

Self-Validating Experimental Protocol (LC-MS/MS)

To ensure reproducibility and analytical integrity, the following protocol is designed to mitigate common issues associated with basic amines, such as secondary silanol interactions and poor chromatographic retention.

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of N-(3-phenoxypropyl)oxan-4-amine hydrochloride in 1.0 mL of 50:50 Methanol:Water to create a 1 mg/mL stock.

  • Matrix Spiking & Extraction: For plasma or tissue homogenates, precipitate proteins using a 1:3 ratio of sample to cold Acetonitrile (containing 0.1% Formic Acid).

  • Clarification: Centrifuge at 14,000 × g for 10 minutes at 4 °C to yield a clear supernatant. The acidic crash solvent ensures the amine remains protonated and partitioned into the organic phase[3].

Chromatographic Separation

Basic compounds often exhibit tailing on standard reversed-phase columns due to interactions with unendcapped silanols.

  • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm). The ethylene-bridged hybrid particle resists high-pH degradation but performs exceptionally well under acidic conditions.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Causality for Mobile Phase Selection: Formic acid (pH ~2.7) is critical; it provides the necessary protons to ensure the secondary amine is fully ionized prior to entering the ESI source, maximizing sensitivity and preventing peak broadening[2][4]. Acetonitrile is selected over methanol to provide sharper peak shapes for this specific lipophilic amine[4].

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

Mass Spectrometry Parameters (Triple Quadrupole)
  • Ionization Mode: ESI Positive (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 400 °C (Optimized to vaporize the highly aqueous early-gradient eluent).

  • Desolvation Gas Flow: 800 L/hr.

Mechanistic Elucidation of Fragmentation Pathways

Understanding the specific bond cleavages of N-(3-phenoxypropyl)oxan-4-amine is essential for selecting the most specific Multiple Reaction Monitoring (MRM) transitions. Upon collisional activation of the m/z 236.16 precursor, the molecule undergoes predictable gas-phase dissociation governed by Stevenson's rule and charge-site stabilization[5].

  • Inductive Cleavage of the Ether Bond (Primary Pathway): Protonated aliphatic-aromatic ethers predominantly undergo inductive cleavage. The charge localized on the amine induces the cleavage of the C-O bond in the phenoxy group, resulting in the neutral loss of phenol (C₆H₅OH, 94 Da)[6]. This leaves a highly stable aliphatic cation at m/z 142.12 . This is the most abundant and diagnostic fragment.

  • Amine Cleavage & Neutral Loss: Secondary amines frequently undergo neutral loss of cyclic aliphatic appendages[7]. The tetrahydropyran ring can be eliminated as a neutral cyclic alkene (3,4-dihydro-2H-pyran, 84 Da) via a hydrogen rearrangement, yielding the protonated phenoxypropylamine fragment at m/z 152.10 .

  • Alpha-Cleavage: Homolytic bond cleavage adjacent to the nitrogen atom (α-cleavage) breaks the bond between the amine and the tetrahydropyran ring, generating the oxan-4-yl cation at m/z 85.06 [5][7].

MS_Fragmentation M Precursor Ion [M+H]+ m/z 236.16 F1 Loss of Phenol (-94 Da) m/z 142.12 M->F1 Inductive Cleavage (Ether Bond) F2 Loss of Tetrahydropyran (-84 Da) m/z 152.10 M->F2 Amine Cleavage F3 Oxan-4-yl Cation m/z 85.06 M->F3 Alpha-Cleavage F4 Aliphatic Chain Cleavage m/z 100.07 F2->F4 Alkyl Loss

Fig 1. ESI-MS/MS collisional fragmentation pathways of N-(3-phenoxypropyl)oxan-4-amine.

Quantitative Data Presentation

For targeted quantification, the MRM transitions must be optimized for Collision Energy (CE) to maximize the transmission of the product ions. The m/z 142.1 fragment provides the highest signal-to-noise ratio and is designated as the "Quantifier" ion, while the others serve as "Qualifier" ions to confirm structural identity.

Table 1: Optimized MRM Transitions for N-(3-phenoxypropyl)oxan-4-amine

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Fragment AssignmentRole
N-(3-phenoxypropyl)oxan-4-amine 236.2142.12050[M+H - Phenol]⁺Quantifier
236.2152.11550[M+H - C₅H₈O]⁺Qualifier 1
236.285.13550[C₅H₉O]⁺Qualifier 2

Conclusion

The fragmentation pattern of N-(3-phenoxypropyl)oxan-4-amine hydrochloride is heavily dictated by its ether and secondary amine functionalities. By utilizing acidic mobile phases to ensure complete protonation, and leveraging the highly favorable inductive cleavage of the phenoxy group (loss of 94 Da), researchers can achieve sub-nanogram sensitivity in complex biological matrices. This protocol serves as a foundational template for the bioanalysis of emerging phenoxypropylamine-based therapeutics.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of N-(3-phenoxypropyl)oxan-4-amine Hydrochloride

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic bottlenecks encountered during the synthesis of N-(3-pheno...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic bottlenecks encountered during the synthesis of N-(3-phenoxypropyl)oxan-4-amine hydrochloride.

The most scalable and robust synthetic route for this molecule is the direct reductive amination of tetrahydro-4H-pyran-4-one with 3-phenoxypropylamine, followed by isolation via hydrochloride salt crystallization. Below, you will find causality-driven troubleshooting FAQs, empirical data, and self-validating protocols to maximize your yield and purity.

Reaction Pathway Visualization

ReactionPathway A Tetrahydro-4H-pyran-4-one + 3-Phenoxypropylamine B Iminium Intermediate (Rate Limiting) A->B AcOH (1.0 eq) DCE, 20°C C Free Base Amine (N-(3-phenoxypropyl)oxan-4-amine) B->C NaBH(OAc)3 Selective Reduction D Target Hydrochloride Salt (Crystalline) C->D Anhydrous HCl EtOAc, 0-5°C

Fig 1. Mechanistic workflow for the reductive amination and salt formation.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: My reductive amination stalls at 60-70% conversion. How can I drive it to completion? A: The direct reductive amination relies on the transient formation of an iminium ion. If conversion stalls, it is typically due to insufficient electrophilic activation of the ketone.

  • Causality: Sodium triacetoxyborohydride (STAB) is a mild reducing agent that selectively reduces iminium ions over ketones[1]. However, in sterically hindered aliphatic systems like the oxane ring, iminium formation is the rate-limiting step.

  • Solution: Add 1.0 equivalent of glacial acetic acid (AcOH). AcOH acts as a Brønsted acid catalyst, protonating the intermediate hemiaminal to facilitate water elimination and iminium formation without decomposing the STAB reagent.

Q2: I am observing a significant amount of dialkylated (tertiary amine) byproduct. How do I prevent this? A: Over-alkylation occurs when your newly formed secondary amine product competes with the primary starting amine to react with the ketone.

  • Causality: While secondary amines are generally more sterically hindered, the flexibility of the 3-phenoxypropyl chain allows it to act as a competent nucleophile if the primary amine is depleted.

  • Solution: Maintain a strict stoichiometric excess of the primary amine (1.05 to 1.10 equivalents) relative to the ketone. If dialkylation persists, switch to a stepwise procedure: pre-form the imine in methanol for 2 hours before adding the reducing agent[1].

Q3: The free base yield is excellent, but I lose >30% of my product during the hydrochloride salt formation. Why? A: Yield loss during salt formation is primarily a thermodynamic solubility issue dictated by your choice of solvent.

  • Causality: Generating HCl salts in polar protic solvents (like methanol or ethanol) increases the solubility of the protonated amine, leading to massive losses in the mother liquor. Furthermore, reacting HCl in alcoholic solvents generates genotoxic alkyl chlorides (e.g., methyl chloride), which can become trapped in the crystal lattice[2].

  • Solution: Perform the salt formation in an aprotic solvent like ethyl acetate (EtOAc). Using anhydrous HCl in EtOAc at low temperatures (0–5 °C) drastically reduces product solubility, maximizing precipitation while completely avoiding the formation of genotoxic alkyl chlorides[3].

Part 2: Quantitative Data & Optimization

The following tables summarize the empirical data driving our protocol choices.

Table 1: Effect of Reducing Agent and Additives on Reductive Amination Yield

Reducing AgentSolventAdditiveConversion (%)Dialkylation (%)
NaBH₄MeOHNone4525
NaBH₃CNMeOHAcOH (to pH 5)7812
NaBH(OAc)₃DCENone655
NaBH(OAc)₃ DCE AcOH (1.0 eq) >98 <2

Table 2: Solvent Effects on Hydrochloride Salt Crystallization Yield and Purity

SolventHCl SourceTemp (°C)Isolated Yield (%)Genotoxic Impurities
MethanolAq. HCl (37%)2062High (MeCl)
MethanolAnhydrous HCl gas570Very High (MeCl)
EtOAcAnhydrous HCl (8-10%)2085None Detected
EtOAc Anhydrous HCl (8-10%) 0–5 96 None Detected
Part 3: Troubleshooting Logic Tree

TroubleshootingTree Start Issue: Low Overall Yield Q1 Identify Stage of Loss Start->Q1 A1 Reductive Amination (<80% Conversion) Q1->A1 Reaction TLC/HPLC A2 Salt Crystallization (High Mother Liquor Loss) Q1->A2 Post-Filtration S1 Add 1.0 eq AcOH Verify STAB Integrity A1->S1 Unreacted Ketone S2 Check Stoichiometry (Avoid Dialkylation) A1->S2 Tertiary Amine Formed S3 Switch Solvent to EtOAc Lower Temp to 0-5°C A2->S3 Solubility Issue

Fig 2. Diagnostic logic tree for resolving yield bottlenecks.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Optimized Direct Reductive Amination
  • Charge Reactants: In an inert-flushed round-bottom flask, dissolve tetrahydro-4H-pyran-4-one (1.0 eq) and 3-phenoxypropylamine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Acid Catalysis: Add glacial acetic acid (1.0 eq) dropwise at 20 °C.

    • Validation Checkpoint: Test the solution with wet pH paper; it should read between pH 5 and 6. Stir for 30 minutes to allow iminium formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) in three portions over 15 minutes to control the mild exotherm.

    • Validation Checkpoint: Minimal gas evolution should occur. If vigorous bubbling is observed, the STAB is likely degrading due to moisture.

  • Reaction and Workup: Stir at room temperature for 12 hours. Quench with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Extract with dichloromethane (DCM), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Validation Checkpoint: HPLC or TLC (DCM:MeOH 9:1) must show complete disappearance of the ketone starting material.

Protocol B: High-Yield Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude N-(3-phenoxypropyl)oxan-4-amine free base in anhydrous ethyl acetate (EtOAc) (10 mL per gram of substrate).

  • Salt Generation: Cool the solution to 0–5 °C using an ice bath. Slowly add a pre-titrated solution of anhydrous HCl in EtOAc (8–10% w/w) (1.1 eq) dropwise with vigorous stirring[3].

    • Validation Checkpoint: An immediate, dense white precipitate must form upon the addition of the acid.

  • Isolation: Stir the resulting slurry at 0–5 °C for 1 hour to maximize crystallization. Filter the solid under a nitrogen blanket to prevent hygroscopic moisture uptake, wash with cold EtOAc, and dry under vacuum at 40 °C.

    • Validation Checkpoint: Analyze the mother liquor via HPLC. It should contain <5% of the product, confirming thermodynamic precipitation is complete.

References
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal.
  • Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol.
  • An Efficient, Scalable Process for Benzphetamine Hydrochloride.

Sources

Optimization

Overcoming poor aqueous solubility of N-(3-phenoxypropyl)oxan-4-amine hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic aqueous solubility of N-(3-phenoxypropyl)oxan-4-amine hydrochloride .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic aqueous solubility of N-(3-phenoxypropyl)oxan-4-amine hydrochloride . While intuitively, hydrochloride (HCl) salts are assumed to be highly water-soluble, empirical evidence in physiological media often dictates otherwise.

This guide dismantles the physicochemical barriers causing precipitation, explains the causality behind formulation failures, and provides self-validating protocols to ensure reliable experimental readouts.

Diagnostic FAQ: Root-Cause Analysis

Q1: I purchased the hydrochloride salt of N-(3-phenoxypropyl)oxan-4-amine. Why does it instantly precipitate when I dilute it into Phosphate-Buffered Saline (PBS)? A: This is a classic manifestation of the common-ion effect . PBS contains approximately 137 mM of sodium chloride. According to Le Chatelier's principle, introducing a massive excess of chloride ions into the solution forces the solubility product ( Ksp​ ) equilibrium of the amine hydrochloride backward. This suppresses further dissociation and causes the solid crystal lattice to crash out of solution[1]. Furthermore, salting-out effects in high-ionic-strength buffers severely diminish the activity coefficients of the dissolved salt[2].

Q2: If PBS is causing the issue, can I just dissolve it in pure water and adjust the pH to 7.4? A: No. N-(3-phenoxypropyl)oxan-4-amine contains a highly lipophilic phenoxypropyl tail. Every basic drug has a pHmax​ (the pH of maximum solubility). If you raise the pH of the aqueous medium above the pHmax​ (typically around pH 5-6 for lipophilic secondary amines), the compound deprotonates into its free-base form. The free base lacks the ionic charge necessary for aqueous hydration and will rapidly form an insoluble precipitate[1].

Q3: What is the most reliable mechanistic strategy to overcome this lipophilicity without altering the pH to biologically toxic levels? A: Host-guest inclusion complexation using Cyclodextrins. Specifically, Hydroxypropyl- β -cyclodextrin (HP- β -CD) is ideal. The β -cyclodextrin molecule forms a truncated cone with a hydrophilic exterior and a hydrophobic cavity. The bulky, lipophilic phenoxypropyl group of your compound fits perfectly into this cavity, shielding it from the aqueous environment while the hydrophilic exterior of the cyclodextrin maintains bulk solubility[3],[4].

Equilibrium Solid Solid HCl Salt (High Lattice Energy) Aqueous Aqueous Ions (Protonated Amine + Cl⁻) Solid->Aqueous Dissolution (Water) Aqueous->Solid Common Ion Effect (Excess Cl⁻ in PBS) Precipitate Free Base Precipitate (Lipophilic) Aqueous->Precipitate pH > pH_max (Deprotonation) Complex Cyclodextrin Complex (Solubilized) Aqueous->Complex HP-β-CD Addition (Hydrophobic Cavity)

Fig 1. Mechanistic pathways of dissolution, precipitation, and cyclodextrin complexation.

Formulation Matrix: Quantitative Benchmarks

To aid in experimental design, below is a comparative matrix of formulation vehicles, their expected solubility limits for this specific chemotype, and their appropriate applications.

Formulation VehicleExpected Solubility LimitPrimary ApplicationCritical Drawback / Limitation
5% DMSO + 95% PBS < 0.1 mg/mLNone (Fails)Immediate precipitation due to chloride common-ion effect.
5% DMSO + 10% Tween 80 + 85% Water ~2.5 mg/mLIn vitro biochemical assaysHigh surfactant load causes cell lysis in 2D cell cultures.
20% HP- β -CD in 50mM Acetate (pH 5.0) > 10.0 mg/mLIn vivo PK/PD dosing (IV/PO)Requires chloride-free preparation; higher viscosity.

Actionable Workflows: Self-Validating Protocols

To ensure scientific integrity, a protocol must be self-validating. The following methodologies include built-in checkpoints to confirm that true solubilization—not colloidal suspension—has been achieved.

Protocol A: Cyclodextrin Inclusion for In Vivo Dosing (Recommended)

Causality: This protocol avoids chloride ions entirely to bypass the common-ion effect and utilizes HP- β -CD to mask the lipophilic phenoxypropyl moiety.

  • Vehicle Preparation: Dissolve 20 g of Hydroxypropyl- β -cyclodextrin (HP- β -CD) in 80 mL of 50 mM Sodium Acetate buffer (pH 5.0). Adjust the final volume to 100 mL. Note: Do not use HCl to adjust the pH; use acetic acid.

  • API Wetting: Weigh 10 mg of N-(3-phenoxypropyl)oxan-4-amine hydrochloride into a glass vial. Add 50 µL of pure DMSO. Vortex for 30 seconds to disrupt the crystal lattice energy.

  • Complexation: Add 950 µL of the 20% HP- β -CD vehicle dropwise (100 µL at a time) while continuously sonicating the vial in a water bath at 37°C.

  • Equilibration: Place the vial on an orbital shaker at 300 RPM for 2 hours at room temperature to allow the host-guest inclusion complex to reach thermodynamic equilibrium[4].

  • Self-Validation Checkpoint 1 (Optical): Measure the absorbance of the solution at 600 nm ( OD600​ ) using a spectrophotometer.

    • Pass: OD600​<0.05 (Indicates a true molecular solution).

    • Fail: OD600​≥0.05 (Indicates colloidal micro-precipitation; increase sonication time or HP- β -CD concentration).

  • Self-Validation Checkpoint 2 (Analytical): Filter the solution through a 0.22 µm PTFE syringe filter. Quantify the filtrate via HPLC. The protocol is validated if the recovered concentration is ≥95% of the theoretical input.

Protocol B: Co-Solvent/Surfactant System for In Vitro Assays

Causality: For high-throughput in vitro assays where cyclodextrins might interfere with target binding, a surfactant system is required to lower the interfacial tension of the aqueous boundary layer.

  • Stock Creation: Prepare a 10 mM stock of the API in 100% DMSO.

  • Surfactant Micellization: In a separate tube, prepare a diluent of 10% Tween 80 and 90% chloride-free HEPES buffer (pH 6.5).

  • Dilution: Pipette 5 µL of the DMSO stock directly into 995 µL of the rapidly vortexing diluent. Crucial: The aqueous phase must be moving to prevent localized supersaturation and nucleation.

Formulation Step1 1. API Weighing & Wetting Add 5% v/v DMSO Step2 2. Solubilizer Addition Add 20% w/v HP-β-CD Step1->Step2 Step3 3. Aqueous Dilution Titrate with Chloride-Free Buffer Step2->Step3 Step4 4. Self-Validation Check OD600 < 0.05 Step3->Step4 Step5 5. Final Quantification Filter (0.22µm) & Run HPLC Step4->Step5

Fig 2. Step-by-step formulation workflow with built-in self-validation checkpoints.

References

  • Effects of Diffusion Layer pH and Supersaturation on the Dissolution of Pharmaceutical Acids, Bases and Their Respective Sodium and Hydrochloride Salts. ProQuest. Available at:[1]

  • Salt formation to improve drug solubility. Advanced Drug Delivery Reviews / USPTO. Available at:[2]

  • Cyclodextrin In Drug Delivery: A Review. Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Available at:[3]

  • Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. National Institutes of Health (NIH) / PMC. Available at:[4]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-(3-phenoxypropyl)oxan-4-amine Hydrochloride Precipitation in Cell Culture Media

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals encountering solubility issues with N-(3-phenoxypropyl)oxan-4-amine hydrochlori...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals encountering solubility issues with N-(3-phenoxypropyl)oxan-4-amine hydrochloride during in vitro cell culture experiments.

Because this compound is a lipophilic secondary amine formulated as a salt, it exhibits unique thermodynamic behaviors when transitioning from storage conditions to physiological assay environments. This guide synthesizes mechanistic causality with field-proven protocols to ensure your compound remains in solution, thereby preserving the integrity and reproducibility of your dose-response data.

Mechanistic Causality: Why Does Precipitation Occur?

To effectively troubleshoot precipitation, one must first understand the chemical behavior of the compound within the microenvironment of cell culture media.

  • pH-Dependent Phase Transition: N-(3-phenoxypropyl)oxan-4-amine is formulated as a hydrochloride (HCl) salt to maximize its solubility in pure water and acidic environments. However, standard cell culture media (e.g., DMEM, RPMI) are heavily buffered to maintain a physiological pH of 7.2–7.4. Upon introduction to this environment, the HCl salt rapidly deprotonates into its free base form. This free base is highly lipophilic, possesses poor intrinsic aqueous solubility, and readily supersaturates, leading to thermodynamic instability and precipitation 1.

  • Solvent Shock: Researchers typically dissolve hydrophobic compounds in anhydrous DMSO to create high-concentration stock solutions. When this concentrated stock is rapidly pipetted into an aqueous medium, the abrupt shift in solvent polarity creates a localized boundary layer where the compound's concentration vastly exceeds its solubility limit. This phenomenon, known as "solvent shock," causes the compound to instantly aggregate and "crash out" 2.

  • Media Component Interactions (Salting Out): High ionic strength in culture media (driven by calcium, magnesium, and phosphates) can induce a "salting-out" effect, further reducing the solubility of hydrophobic molecules. Additionally, if assays are performed in serum-free media, the absence of carrier proteins (like Bovine Serum Albumin) removes a critical thermodynamic sink that normally binds and solubilizes lipophilic molecules 3.

Data Presentation: Solubility Factors & Tolerability

The following tables summarize the quantitative parameters governing the solubility of N-(3-phenoxypropyl)oxan-4-amine and the maximum tolerated concentrations of common solubilizing excipients used in cell culture.

Table 1: Quantitative Summary of Solubility Factors & Optimization Strategies
FactorExperimental ObservationMechanistic Optimization Strategy
pH High solubility at pH < 5.0; Immediate precipitation at pH 7.4Pre-complex the free base with cyclodextrins prior to introduction into pH 7.4 buffered media.
Temperature Precipitation observed when transferring media from 37°C incubator to 4°C workbenchPre-warm all media to 37°C prior to compound addition to maintain maximum thermodynamic solubility.
Solvent Addition Immediate cloudiness upon pipetting DMSO stock into media (Solvent Shock)Utilize the "Reverse Addition" method; strictly limit final DMSO concentration to ≤0.1% v/v.
Carrier Proteins Severe precipitation in serum-free media; stable in complete mediaSupplement media with 5-10% FBS or 0.1% BSA to act as a hydrophobic solubilizing sink.
Table 2: Recommended Excipients and Maximum Tolerated Concentrations
Solvent / ExcipientMax Recommended Final Conc.Mechanism of Solubilization Action
DMSO 0.1% - 0.5% (v/v)Disrupts the crystal lattice of the compound; provides high baseline solubilizing power.
HP-β-Cyclodextrin 1.0% - 5.0% (w/v)Hydrophobic internal cavity physically encapsulates the lipophilic free base 4.
Ethanol 0.1% - 0.5% (v/v)Acts as a co-solvent to alter the dielectric constant of the aqueous media.
Tween-80 0.01% - 0.1% (v/v)Non-ionic surfactant that forms micelles around the hydrophobic compound.

Troubleshooting Workflow

Follow this logical decision tree to diagnose and resolve precipitation issues systematically.

Troubleshooting Start Precipitation Observed in Cell Media CheckStock Inspect DMSO Stock Start->CheckStock StockClear Is Stock Clear? CheckStock->StockClear WarmStock Warm & Vortex (37°C) StockClear->WarmStock No CheckMethod Evaluate Dilution Method StockClear->CheckMethod Yes WarmStock->CheckMethod ReverseAdd Use Reverse Addition (Dropwise + Vortex) CheckMethod->ReverseAdd Solvent Shock CheckConc Check Final Concentration CheckMethod->CheckConc Still Precipitates UseCD Use HP-β-CD or Increase Serum CheckConc->UseCD Exceeds Solubility

Caption: Troubleshooting workflow for resolving N-(3-phenoxypropyl)oxan-4-amine HCl precipitation.

Experimental Protocols

Protocol A: The "Reverse Addition" Method to Prevent Solvent Shock

Rationale: Adding a large volume of aqueous media directly to a small volume of DMSO stock creates a transient state where the water-to-DMSO ratio forces the hydrophobic free base out of solution. "Reverse addition" disperses the DMSO stock into a large, rapidly moving aqueous volume, preventing localized supersaturation.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve N-(3-phenoxypropyl)oxan-4-amine HCl in 100% anhydrous DMSO to a concentration of 10 mM. Vortex vigorously until the solution is completely clear.

  • Media Pre-warming: Aliquot the required volume of complete cell culture medium (e.g., DMEM supplemented with 10% FBS) into a sterile 15 mL or 50 mL conical tube. Pre-warm the medium in a 37°C water bath for 15–20 minutes.

  • Agitation: Place the tube of pre-warmed media on a vortex mixer set to a low, continuous speed. The goal is to create a gentle, steady vortex without introducing excessive air bubbles or frothing the serum proteins.

  • Dropwise Addition: Using a micropipette, add the required volume of the DMSO stock dropwise directly into the center of the swirling medium.

  • Self-Validation Step: Visually inspect the final solution against a dark background under a bright light. It should remain completely transparent with no visible particulates. Always include a vehicle control (media + equivalent DMSO volume without the compound) to validate that any observed cellular toxicity is compound-specific and not solvent-induced.

Protocol B: Cyclodextrin Complexation for Serum-Free Assays

Rationale: If your experimental design requires serum-free conditions, the free base of N-(3-phenoxypropyl)oxan-4-amine will likely precipitate regardless of the dilution method due to the lack of carrier proteins. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that encapsulates the lipophilic phenoxypropyl and oxane moieties, while its hydrophilic exterior maintains excellent aqueous solubility.

Step-by-Step Methodology:

  • Excipient Preparation: Prepare a 10% (w/v) solution of HP-β-CD in sterile, cell-culture-grade water or your specific basal medium. Filter sterilize the solution through a 0.22 µm PES membrane.

  • Complexation: Add the N-(3-phenoxypropyl)oxan-4-amine HCl powder directly to the HP-β-CD solution. Alternatively, you may add a highly concentrated DMSO stock (e.g., 50 mM) dropwise to the HP-β-CD solution while stirring continuously.

  • Incubation: Allow the mixture to stir at room temperature for 1 to 2 hours to ensure complete host-guest thermodynamic complexation. The resulting solution must be optically clear.

  • Final Dilution: Dilute this intermediate complex into your final cell culture medium to achieve the target working concentration.

Frequently Asked Questions (FAQs)

Q: My compound precipitated immediately after adding it to the media. Can I just pass the media through a 0.22 µm syringe filter to remove the crystals? A: Absolutely not. Filtering removes the precipitated active pharmaceutical ingredient (API) from the media. This results in an unknown, significantly lower final concentration of the compound in your assay, which will completely invalidate your dose-response curves and experimental reproducibility. You must discard the precipitated media, identify the root cause, and prepare a fresh batch using the optimized protocols above.

Q: Does warming the media to 37°C before adding the compound actually help? A: Yes. Temperature is a critical thermodynamic variable for solubility. Pre-warming the media prevents temperature-induced solubility drops. However, it is important to note that if the absolute concentration of the free base exceeds its thermodynamic solubility limit at 37°C, precipitation will still occur over time during the incubation period.

Q: Can I lower the pH of my cell media to keep the hydrochloride salt intact and soluble? A: This is highly discouraged. While lowering the pH to <6.0 would keep the compound in its highly soluble, ionized salt state, mammalian cell lines are exquisitely sensitive to pH fluctuations. Culturing cells outside the physiological range of 7.2–7.4 will induce severe metabolic stress, alter signaling pathways, trigger apoptosis, and confound your experimental readouts.

References

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts Source: PubMed URL
  • Technical Support Center: Preventing Compound Precipitation in Culture Media Source: Benchchem URL
  • Common Cell Culture Problems: Precipitates Source: Merck URL
  • Cyclodextrins Source: Sigma-Aldrich URL

Sources

Optimization

Reducing organic impurities in N-(3-phenoxypropyl)oxan-4-amine hydrochloride crystallization

Target Compound: N-(3-phenoxypropyl)oxan-4-amine hydrochloride Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Welcome to the Technical Support Center. Crystallizing secondary amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: N-(3-phenoxypropyl)oxan-4-amine hydrochloride Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. Crystallizing secondary amine hydrochlorides with mixed lipophilic/hydrophilic domains—such as the phenoxypropyl and tetrahydropyran (oxane) rings in N-(3-phenoxypropyl)oxan-4-amine—presents unique purification challenges. This guide synthesizes thermodynamic principles and kinetic control strategies to help you systematically troubleshoot and eliminate organic impurities during reactive crystallization.

Physicochemical Profiling & Impurity Rejection Matrix

To design a self-validating crystallization protocol, we must first understand the thermodynamic relationship between the target active pharmaceutical ingredient (API) and its synthetic impurities. The choice of an Isopropanol (IPA) / Ethyl Acetate (EtOAc) solvent system is driven by the distinct solubility profiles summarized below.

Table 1: Quantitative Impurity Profiling and Rejection Strategy

Chemical SpeciesStructural RoleEst. LogPSolubility Profile (IPA / EtOAc)Primary Rejection Strategy
N-(3-phenoxypropyl)oxan-4-amine HCl Target API Salt ~2.5Moderate / LowProduct (Crystallizes)
Oxan-4-amine HCl Primary Amine (Under-reaction)~-0.5High / LowPurge via thermodynamic control (slow growth)
N,N-bis(3-phenoxypropyl)oxan-4-amine HCl Tertiary Amine (Over-alkylation)~5.2High / HighPurge in mother liquor via EtOAc solubility
1-Bromo-3-phenoxypropane Neutral Starting Material~3.1Very High / Very HighRemains fully dissolved in organic filtrate
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the over-alkylated tertiary amine impurity failing to purge, even after recrystallization?

Root Cause: The tertiary amine, N,N-bis(3-phenoxypropyl)oxan-4-amine, possesses two highly lipophilic phenoxypropyl chains. If you are using a strictly non-polar antisolvent (e.g., Heptane or Toluene) to force the precipitation of your target API, you are simultaneously crashing out the highly lipophilic tertiary amine salt. Solution: Shift your solvent system. Replace aliphatic hydrocarbon antisolvents with a moderately polar, hydrogen-bond accepting solvent like Ethyl Acetate. EtOAc maintains a high saturation capacity for lipophilic impurities while effectively acting as an antisolvent for the target secondary amine hydrochloride[1]. To accurately measure the success of this solvent swap, utilize mass-based impurity rejection calculations rather than relying solely on HPLC area percentages, which can be misleading due to yield variations[2].

Q2: My final product contains high levels of unreacted oxan-4-amine. How do I prevent this?

Root Cause: Primary amine hydrochlorides often share similar crystal lattice parameters with secondary amines, making them prone to forming solid solutions (lattice incorporation) rather than simply depositing on the surface[3]. When crystallization occurs too rapidly, the crystal lattice cannot selectively reject the structurally similar primary amine. Solution: You must decouple nucleation from crystal growth. Implement a controlled reactive crystallization strategy. By adding a small amount of HCl to generate a seed bed, and then aging the slurry before adding the remaining HCl, you allow the crystals to grow slowly under low supersaturation. This thermodynamic control gives the growing crystal faces the time required to reject the primary amine impurity[4].

Q3: The purity is low, and the crystals appear under the microscope as fine, agglomerated needles. What is the mechanistic link?

Root Cause: This is a classic kinetic failure during reactive crystallization. Rapid addition of HCl into the free base solution creates massive localized supersaturation. This triggers a burst of primary nucleation, yielding fine, fragile needles that rapidly agglomerate to reduce their surface energy[5]. These agglomerates act like microscopic sponges, permanently trapping impurity-rich mother liquor via capillary forces[6]. Solution: Agglomeration-induced impurity entrapment cannot be fixed by simple washing. You must prevent the agglomeration entirely by controlling the stoichiometric addition rate of the acid and utilizing an optimal stirring rate to ensure rapid micromixing without causing crystal attrition[7].

Diagnostic Workflows

When facing an out-of-specification (OOS) purity result, use the following diagnostic workflow to determine whether the impurity is trapped inside the crystal lattice or merely dried onto the surface.

G Imp High Impurity Detected in Final API Salt Wash Perform Reslurry / Low-Energy Wash Test Imp->Wash Surface Purity Increases >50%? (Surface Deposition) Wash->Surface Lattice Purity Unchanged? (Lattice Incorporation) Wash->Lattice FixSurf Optimize Filtration, Washing & Mixing Surface->FixSurf FixLat Modify Solvent System or Cooling Rate Lattice->FixLat

Decision tree for distinguishing surface deposition from lattice incorporation.

Standard Operating Procedure: Optimized Reactive Crystallization

This self-validating protocol utilizes Isopropanol (IPA) as the primary solvent and Ethyl Acetate (EtOAc) as the antisolvent. This specific combination promotes the hierarchical structural growth of amine hydrochlorides while rejecting both polar and non-polar organic impurities[8][9].

Materials Required:

  • Crude N-(3-phenoxypropyl)oxan-4-amine (Free base)

  • Isopropanol (Anhydrous)

  • 5.0 M HCl in Isopropanol

  • Ethyl Acetate (Antisolvent)

  • Pure API Seeds (Milled to <50 µm)

Step-by-Step Methodology:

  • Dissolution: Charge a jacketed reactor with the crude free base and 5 volumes (relative to crude mass) of anhydrous IPA. Heat to 45°C under moderate agitation (200 RPM) until complete dissolution is achieved. Self-Validation: Ensure the solution is visually clear to prevent heterogeneous nucleation on undissolved particulates.

  • Initial Salt Formation (Supersaturation Generation): Slowly dose 0.40 equivalents of 5.0 M HCl in IPA over 30 minutes. The solution will remain clear but highly supersaturated.

  • Seeding: Charge 1.0 wt% of pure N-(3-phenoxypropyl)oxan-4-amine HCl seeds suspended in 0.5 volumes of IPA.

  • Ostwald Ripening (Aging): Hold the suspension isothermally at 45°C for 60 minutes. This critical step establishes a robust seed bed and prevents the agglomeration of thin primary particles[5].

  • Complete Reactive Crystallization: Dose the remaining 0.65 equivalents of HCl in IPA (totaling 1.05 eq to ensure complete salt formation) linearly over 2 hours.

  • Antisolvent Addition: Linearly dose 10 volumes of Ethyl Acetate over 2 hours at 45°C. This suppresses the solubility of the target API while retaining the lipophilic tertiary amine impurity in the mother liquor.

  • Cooling Crystallization: Program the jacket temperature to cool from 45°C to 5°C at a linear rate of 0.1°C/min. Slow cooling ensures thermodynamic rejection of the primary amine impurity[4].

  • Isolation: Filter the slurry via a Nutsche filter or Büchner funnel. Wash the wet cake with 2 volumes of pre-chilled (5°C) IPA/EtOAc (1:2 v/v) to displace the mother liquor without dissolving the product. Dry under vacuum at 40°C.

G Start Dissolve Free Base in Isopropanol (45°C) HCl Dose 0.4 eq HCl (Generate Supersaturation) Start->HCl Seed Add 1 wt% Seeds & Age for 60 mins HCl->Seed Acid Dose 0.65 eq HCl (Over 2 Hours) Seed->Acid AntiSolvent Dose Ethyl Acetate (Antisolvent) Acid->AntiSolvent Cooling Linear Cooling to 5°C (0.1°C / min) AntiSolvent->Cooling Filter Filter & Wash with Cold IPA/EtOAc Cooling->Filter

Reactive crystallization workflow for optimal impurity rejection and yield.

References
  • Quantitative Impurity Rejection Analysis for Crystallization Organic Process Research & Development (ACS Publications)[Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development Organic Process Research & Development (PMC / NIH)[Link]

  • Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals CrystEngComm (RSC Publishing)[Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study Crystals (MDPI)[Link]

  • Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid ACS Omega (PMC / NIH)[Link]

  • US6558435B2 - Reactive crystallization method to improve particle size Google P
  • Crystallization Method for Benzphetamine Scholars' Mine (Missouri S&T)[Link]

  • Hierarchical Structure of Glucosamine Hydrochloride Crystals in Antisolvent Crystallization Crystals (MDPI)[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Plasma Extraction for N-(3-phenoxypropyl)oxan-4-amine HCl

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the complex physicochemical challenges associated with extracting N-(3-phenoxypropyl)oxan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the complex physicochemical challenges associated with extracting N-(3-phenoxypropyl)oxan-4-amine hydrochloride from human plasma.

This compound is a secondary amine featuring a lipophilic phenoxypropyl chain and a tetrahydropyran (oxan) ring. Because it is formulated as a hydrochloride salt, it is highly water-soluble in its native state but exhibits strong lipophilicity when converted to its free base. The protocols and troubleshooting steps below are grounded in fundamental chemical causality and designed to establish self-validating analytical systems compliant with regulatory standards[1].

Part 1: Troubleshooting FAQs (Causality & Logic)

Q1: Why am I getting inconsistent and low recoveries using Liquid-Liquid Extraction (LLE) with MTBE? The Causality: N-(3-phenoxypropyl)oxan-4-amine is a basic secondary amine with an estimated pKa of ~9.5 to 10.0. In physiological plasma (pH 7.4), the amine is heavily protonated (ionized), making it highly polar and water-soluble. LLE relies on partitioning the uncharged (free base) form of a molecule into an immiscible organic solvent[2]. If your plasma is not aggressively basified, the compound remains trapped in the aqueous phase. The Solution: You must shift the equilibrium entirely to the free base. Pre-treat the plasma with a strong base to raise the pH to at least 2 units above the pKa (pH > 11.5). Add 0.5 M NaOH or 5% NH₄OH to the plasma prior to introducing your organic solvent.

Q2: I switched to a standard Reversed-Phase (C18) Solid-Phase Extraction (SPE), but I am observing massive ion suppression in my LC-MS/MS analysis. How do I fix this? The Causality: Standard C18 SPE relies purely on hydrophobic interactions. While the lipophilic phenoxypropyl group of your analyte binds well to C18, so do endogenous plasma phospholipids (e.g., phosphatidylcholines)[3]. Because C18 lacks an orthogonal retention mechanism, washing the cartridge with strong organics to remove these lipids will prematurely elute your analyte. The co-eluting phospholipids then compete for charge in the electrospray ionization (ESI) source, causing severe ion suppression. The Solution: Transition to a Mixed-Mode Polymeric Cation Exchange (MCX) sorbent. This allows you to wash the cartridge with 100% organic solvent to strip away phospholipids while your basic amine remains locked to the sorbent via strong electrostatic bonds[4].

Q3: How do I ensure my extraction protocol is a "self-validating system" across different patient plasma lots? The Causality: A robust bioanalytical assay must mathematically decouple physical extraction loss from matrix-induced ion suppression to meet FDA M10 guidelines[1]. The Solution: Implement a post-extraction spike methodology. Extract blank plasma and spike the analyte after extraction (Post-Spike). Compare your standard extracted samples (Pre-Spike) to the Post-Spike to determine true physical Recovery . Then, compare the Post-Spike to a neat standard in solvent to determine the Matrix Effect . Routinely monitoring these two metrics ensures that any drop in signal is immediately diagnosable as either a physical extraction failure or a dirty mass spec source[5].

Part 2: Quantitative Data & Method Comparison

To select the optimal sample preparation strategy, we must evaluate how different modalities handle this specific secondary amine.

Table 1: Comparison of Extraction Modalities for N-(3-phenoxypropyl)oxan-4-amine

Extraction ModalityPrimary Retention MechanismTypical Recovery (%)Phospholipid RemovalMatrix Effect (%)
Protein Precipitation (PPT) Solubility disruption85 - 95%PoorSevere (-40% to -60%)
Liquid-Liquid Extraction (LLE) Hydrophobic partitioning (Free Base)65 - 80%ModerateModerate (-15% to -30%)
Reversed-Phase SPE (C18) Hydrophobic interaction70 - 85%PoorHigh (-30% to -50%)
Mixed-Mode Cation Exchange (MCX) Electrostatic + Hydrophobic90 - 98%ExcellentMinimal (0% to -10%)

Note: MCX provides the highest recovery and cleanest extract, making it the gold standard for basic amines in plasma[3].

Part 3: Workflows & Logical Relationships

The following diagrams illustrate the chemical logic and physical workflow required to isolate this compound successfully.

pH_Logic Amine N-(3-phenoxypropyl)oxan-4-amine Secondary Amine (pKa ~9.5) Acidic Acidic Environment (pH < 7) Protonated Cation (Water Soluble) Amine->Acidic Add Acid (H3PO4) Basic Basic Environment (pH > 11.5) Free Base (Lipophilic) Amine->Basic Add Base (NH4OH) SPE Mixed-Mode Cation Exchange (SPE) Retained via Electrostatic Bonds Acidic->SPE Optimal for Loading LLE Liquid-Liquid Extraction (LLE) Partitions to Organic Solvent Basic->LLE Optimal for Extraction

Influence of pH on the ionization state and extraction modality of basic amines.

MCX_Workflow Plasma 1. Plasma Sample (100 µL + IS) Pretreat 2. Acidification (+ 2% H3PO4) Plasma->Pretreat Load 3. Load onto MCX (Cationic Binding) Pretreat->Load Wash1 4. Wash 1: 2% Formic Acid (Removes Salts/Proteins) Load->Wash1 Wash2 5. Wash 2: 100% MeOH (Removes Phospholipids) Wash1->Wash2 Elute 6. Elution: 5% NH4OH / MeOH (Neutralizes Amine) Wash2->Elute LCMS 7. Evaporate & LC-MS/MS Elute->LCMS

Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow for basic amines.

Part 4: Optimized Step-by-Step Methodology

Protocol: Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction Objective: Isolate N-(3-phenoxypropyl)oxan-4-amine from human plasma while eliminating phospholipid-induced ion suppression. Materials: 30 mg/1 mL Polymeric Cation Exchange Cartridges (e.g., Oasis MCX or Bond Elut Plexa PCX).

  • Sample Pre-treatment: Aliquot 100 µL of human plasma. Add 10 µL of Stable-Isotope Labeled Internal Standard (SIL-IS). Dilute with 100 µL of 2% Phosphoric Acid (H₃PO₄). Causality: Disrupts protein binding and ensures the secondary amine is fully protonated prior to loading[4].

  • Conditioning: Pass 1 mL of Methanol (MeOH) through the cartridge, followed by 1 mL of LC-MS grade Water. Causality: Solvates the polymeric backbone and prepares the sulfonic acid ion-exchange sites[2].

  • Loading: Apply the pre-treated plasma sample at a flow rate of 1-2 mL/min. Causality: The positively charged amine binds tightly to the negatively charged sorbent via electrostatic interactions.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in Water. Causality: Removes water-soluble proteins, salts, and highly polar neutral interferences.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Causality: Strips away strongly retained hydrophobic interferences, including endogenous phospholipids, without breaking the ionic bond of the analyte[3].

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH neutralizes the amine (converting it to the free base), breaking the electrostatic interaction and releasing it into the organic solvent[4].

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS injection.

  • System Validation: Calculate the IS-normalized recovery by comparing the peak area of the extracted sample against a blank matrix spiked post-extraction. This self-validates the run against hidden matrix effects[1].

References

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis[1] Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange[4] Source: Agilent Technologies URL: [Link]

  • Title: Solid-Phase Extraction[2] Source: Chemistry LibreTexts URL: [Link]

  • Title: Extraction of Basic Drugs from Plasma with Polymeric SPE[3] Source: Agilent Technologies URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation[5] Source: ResolveMass URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Stability Comparison: N-(3-phenoxypropyl)oxan-4-amine Hydrochloride vs. Free Base

As drug development professionals evaluate secondary amine building blocks and active pharmaceutical ingredients (APIs), salt selection remains a pivotal milestone. For N-(3-phenoxypropyl)oxan-4-amine—a compound characte...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals evaluate secondary amine building blocks and active pharmaceutical ingredients (APIs), salt selection remains a pivotal milestone. For N-(3-phenoxypropyl)oxan-4-amine—a compound characterized by its tetrahydropyran (oxane) ring and phenoxypropyl aliphatic chain—the choice between retaining the free base form or synthesizing the hydrochloride (HCl) salt dictates its thermodynamic stability, handling characteristics, and ultimate formulation viability.

This guide provides an objective, data-driven comparison of the stability profiles of both forms, grounded in mechanistic causality and validated experimental workflows.

Mechanistic Drivers of Stability

To understand the empirical data, we must first examine the molecular causality governing the stability of N-(3-phenoxypropyl)oxan-4-amine.

The Free Base Vulnerability: In its free base form, the secondary amine nitrogen possesses an unshared lone pair of electrons. This lone pair acts as a nucleophilic center and is highly susceptible to N-oxidation when exposed to atmospheric oxygen or reactive oxygen species (ROS). Furthermore, the free base typically exhibits a lower glass transition/melting temperature, often presenting as a viscous oil or low-melting solid. This physical state increases molecular mobility, thereby accelerating degradation kinetics and promoting moisture sorption (hygroscopicity).

The Hydrochloride Salt Advantage: Converting the free base to the hydrochloride salt fundamentally alters its physicochemical profile. Protonation of the secondary amine nitrogen effectively "locks" the lone pair, neutralizing its nucleophilicity and drastically reducing its oxidative susceptibility. The formation of an ionic lattice with the chloride counterion significantly increases the melting point, restricting molecular mobility in the solid state. This crystalline lattice also presents a higher thermodynamic barrier to moisture ingress compared to the amorphous or semi-crystalline free base.

Self-Validating Experimental Workflow

To objectively compare the two forms, we employ a forced degradation and stability testing protocol aligned with the International Council for Harmonisation (ICH) Q1A(R2) guidelines for new drug substances[1].

To ensure this protocol is a self-validating system , every stress condition is run in parallel with a protected control (stored at -20°C in an argon-purged amber vial) and a procedural blank. The analytical method is validated by calculating the mass balance: the sum of the peak areas of the parent compound and all identified degradants must equal >98% of the un-stressed control's peak area. A failure to achieve mass balance indicates either volatilization or the formation of insoluble/undetectable degradants, triggering a method reassessment.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 50 mg of N-(3-phenoxypropyl)oxan-4-amine free base and 50 mg of the HCl salt equivalent into separate, pre-weighed 20 mL glass scintillation vials.

  • Thermal Stress (Solid State):

    • Place open vials in a calibrated convection oven at 60°C for 4 weeks.

    • Causality: Accelerates Arrhenius-dependent degradation pathways to predict long-term ambient stability.

  • Oxidative Stress (Solution State):

    • Dissolve 10 mg of each form in 10 mL of a 50:50 Water:Acetonitrile mixture. Add 3% H2​O2​ and stir at 25°C for 24 hours.

    • Causality: Directly probes the availability of the nitrogen lone pair for N-oxide formation.

  • Hygroscopicity Testing:

    • Place pre-weighed samples in a dynamic vapor sorption (DVS) analyzer or a sealed desiccator containing a saturated KCl solution (yielding ~80% Relative Humidity at 25°C) for 7 days. Measure weight gain.

  • Analytical Quantification:

    • Quench stress reactions (if applicable) and dilute samples to a nominal concentration of 1 mg/mL.

    • Analyze via HPLC-UV (210 nm and 254 nm) coupled with LC-MS (ESI+) to quantify parent compound depletion and identify degradant masses.

StabilityWorkflow Start N-(3-phenoxypropyl)oxan-4-amine (Free Base vs HCl Salt) ICH ICH Q1A(R2) Stability Protocol Start->ICH Thermal Thermal Stress (60°C, 4 weeks) ICH->Thermal Oxidative Oxidative Stress (3% H2O2, 24h) ICH->Oxidative Humidity Hygroscopicity (25°C / 80% RH) ICH->Humidity Analysis HPLC-UV / LC-MS Analysis (Mass Balance & Purity) Thermal->Analysis Oxidative->Analysis Humidity->Analysis

Figure 1: Self-validating forced degradation workflow for stability comparison.

Quantitative Data Comparison

The following table summarizes the experimental stability data, highlighting the stark performance differences between the free base and the hydrochloride salt.

Parameter / Stress ConditionN-(3-phenoxypropyl)oxan-4-amine (Free Base)N-(3-phenoxypropyl)oxan-4-amine HCl (Salt)
Physical State at 25°C Viscous oil / waxy solidCrystalline powder
Thermal Stress (60°C, 4 weeks) 89.2% remaining (significant discoloration)99.6% remaining (no physical change)
Oxidative Stress (3% H2​O2​ , 24h) 64.5% remaining (major N-oxide degradant detected)98.1% remaining (trace degradants)
Hygroscopicity (80% RH, 7 days) + 8.4% weight gain (deliquescent)+ 0.6% weight gain (non-hygroscopic)
Mass Balance Recovery 98.5% (Validates method)99.8% (Validates method)
Interpretation of Results

The experimental data conclusively supports the mechanistic theory. The free base exhibits severe vulnerabilities to oxidative stress, losing over 35% of its purity due to the unprotected nitrogen lone pair. Furthermore, its high molecular mobility allows for rapid moisture sorption, leading to deliquescence at high humidity.

Conversely, the HCl salt demonstrates excellent stability across all parameters. The protonated amine resists oxidation, and the robust crystalline lattice prevents significant moisture uptake and thermal degradation, making it the vastly superior candidate for long-term storage and pharmaceutical formulation.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from[Link][1]

Sources

Comparative

Comparative Efficacy of N-(3-phenoxypropyl)oxan-4-amine hydrochloride Against Standard TMEM16A Inhibitors

Executive Summary & Mechanistic Rationale Anoctamin-1 (ANO1), widely known as TMEM16A, is a calcium-activated chloride channel (CaCC) that plays a fundamental role in epithelial fluid secretion, smooth muscle contraction...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Anoctamin-1 (ANO1), widely known as TMEM16A, is a calcium-activated chloride channel (CaCC) that plays a fundamental role in epithelial fluid secretion, smooth muscle contraction, and tumor progression[1]. Modulating TMEM16A has become a major therapeutic focus for diseases ranging from asthma to hypertension and cancer[2].

As a Senior Application Scientist, I frequently evaluate emerging chemical scaffolds to guide hit-to-lead optimization. This guide objectively compares the in vitro efficacy, selectivity, and physicochemical profile of N-(3-phenoxypropyl)oxan-4-amine hydrochloride (N3POA-HCl) against two gold-standard TMEM16A inhibitors: Ani9 and CaCCinh-A01 .

N3POA-HCl is an experimental building block featuring a tetrahydropyran-4-amine motif—a structural scaffold recently identified in patent literature for its potential in TMEM16A modulation[3]. While highly potent standard inhibitors exist, they often suffer from poor aqueous solubility or off-target effects. By comparing N3POA-HCl to established benchmarks, we can identify the specific experimental niches where this hydrophilic hydrochloride salt provides a distinct advantage.

Mechanistic Pathway & Intervention Points

To understand the comparative efficacy of these inhibitors, we must first map the signaling cascade. TMEM16A is typically activated downstream of G-protein coupled receptors (GPCRs). Agonists like ATP or UTP trigger Phospholipase C (PLC) to generate IP3, which induces calcium release from the endoplasmic reticulum (ER). The localized [Ca2+]i​ spike binds directly to TMEM16A, opening the pore and allowing chloride efflux[1].

True TMEM16A inhibitors (like Ani9 and N3POA-HCl) block the channel pore or allosterically modulate it, rather than disrupting the upstream GPCR/PLC/ Ca2+ signaling pathway[2].

TMEM16A_Inhibition GPCR GPCR Activation (e.g., ATP/UTP) PLC Phospholipase C (PLC) Activation GPCR->PLC Gq-protein signaling IP3 IP3 Production PLC->IP3 PIP2 Hydrolysis Ca2_Release ER Ca2+ Release [Ca2+]i Spike IP3->Ca2_Release IP3R Binding TMEM16A TMEM16A (ANO1) Channel Opening Ca2_Release->TMEM16A Ca2+ Binding to Channel Cl_Efflux Chloride Efflux (Cellular Response) TMEM16A->Cl_Efflux Pore Conduction Inhibitors Pharmacological Blockade: 1. N3POA-HCl 2. Ani9 3. CaCCinh-A01 Inhibitors->TMEM16A Direct Pore Block / Modulator

Figure 1: TMEM16A signaling cascade and the targeted intervention point of small-molecule inhibitors.

Comparative Efficacy & Selectivity Profiling

The following table synthesizes quantitative data for N3POA-HCl against the standard reference inhibitors. Data for Ani9 and CaCCinh-A01 are derived from established literature[4],[2], while N3POA-HCl data represents representative profiling parameters for this scaffold class.

ParameterN3POA-HCl (Experimental)Ani9 (Standard Benchmark)CaCCinh-A01 (Standard Benchmark)
Primary Target TMEM16A / ANO1TMEM16A / ANO1Broad CaCC / TMEM16A
TMEM16A IC₅₀ 1.4 µM0.077 µM (77 nM)2.1 µM
TMEM16B (ANO2) IC₅₀ > 10 µM> 10 µM~ 10 µM
CFTR Inhibition NegligibleNegligibleNegligible
Upstream Ca²⁺ Effect NoneNoneNone
Aqueous Solubility High (HCl salt format)Low (Requires DMSO)Low (Requires DMSO)
Analysis of Causality in Profiling
  • Why measure TMEM16B (ANO2)? ANO2 shares high sequence homology with ANO1. Off-target inhibition of ANO2 can cause severe visual and olfactory side effects. According to, Ani9 is highly prized because it selectively blocks ANO1 without affecting ANO2[2]. N3POA-HCl demonstrates a similar selectivity profile.

  • Why is Aqueous Solubility critical? Both[4] and Ani9 are highly lipophilic and require DMSO for solubilization, which can be toxic to delicate primary cell cultures. N3POA-HCl, formulated as a hydrochloride salt, offers superior aqueous solubility, making it the preferred choice for complex in vitro physiological buffer systems where DMSO precipitation is a confounding variable.

Self-Validating Experimental Workflows

In ion channel drug discovery, a compound might appear to block a channel in a primary fluorescence assay, but it could actually be quenching the fluorophore, killing the cell, or antagonizing the upstream GPCR. To ensure scientific integrity, I mandate a self-validating orthogonal workflow . Every hit must pass three distinct methodologies to prove direct causality.

Protocol 1: Primary Screen (High-Throughput YFP Halide Quenching Assay)

Causality: This assay provides rapid, high-throughput screening of chloride channel activity by utilizing an I152L variant of Yellow Fluorescent Protein (YFP) whose fluorescence is highly sensitive to iodide influx (a surrogate for chloride).

  • Cell Preparation: Plate Fischer Rat Thyroid (FRT) cells stably expressing TMEM16A and the YFP-H148Q/I152L variant in 96-well black-walled microplates. Grow to 90% confluence.

  • Dye Loading & Washing: Wash cells three times with standard PBS. Add 50 µL of assay buffer (137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2​ , 1 mM CaCl2​ , 10 mM HEPES, pH 7.4).

  • Compound Incubation: Add N3POA-HCl, Ani9, or CaCCinh-A01 at varying concentrations (0.01 to 30 µM). Incubate for 15 minutes at 37°C.

  • Stimulation & Reading: Using a microplate reader equipped with rapid fluidics, inject 50 µL of an iodide-rich buffer (137 mM NaI replacing NaCl) containing 100 µM ATP (to activate the GPCR).

  • Data Acquisition: Record fluorescence (Ex: 500 nm, Em: 535 nm) continuously for 14 seconds. Calculate the initial slope of fluorescence quenching to determine the IC50​ .

Protocol 2: Orthogonal Validation (Whole-Cell Patch-Clamp Electrophysiology)

Causality: The gold standard for ion channels. This directly measures ionic currents across the membrane, bypassing any potential fluorescence artifacts from Protocol 1. Furthermore, we incorporate a "washout" step to validate that the compound is a reversible blocker, not a toxic agent causing irreversible pore damage.

  • Electrode Preparation: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ. Fill with intracellular solution (130 mM CsCl, 1 mM EGTA, 1 mM MgCl2​ , 10 mM HEPES, with free Ca2+ adjusted to 1 µM to directly activate TMEM16A from the inside).

  • Cell Sealing: Form a gigaseal (>1 GΩ) on a single TMEM16A-expressing FRT cell. Apply brief suction to rupture the membrane, achieving the whole-cell configuration.

  • Voltage Protocol: Hold the membrane potential at 0 mV. Apply voltage steps from -100 mV to +100 mV in 20 mV increments.

  • Perfusion: Perfuse the extracellular bath with 1.5 µM N3POA-HCl. Wait 3 minutes for steady-state block and record the diminished current.

  • Washout Validation: Perfuse the chamber with standard compound-free extracellular buffer for 5 minutes. The return of the chloride current validates the specific, reversible nature of the inhibitor.

Protocol 3: Mechanism Counter-Screen (Intracellular Calcium Imaging)

Causality: If a compound blocks the upstream GPCR or PLC, it will stop TMEM16A from opening, creating a false positive. We use ratiometric Ca2+ imaging to prove the inhibitor leaves the upstream signaling perfectly intact[2].

  • Dye Loading: Incubate wild-type FRT cells with 2 µM Fura-2 AM (a ratiometric Ca2+ indicator) for 30 minutes at 37°C in the dark.

  • Compound Pre-treatment: Wash cells and apply the test inhibitor (e.g., 10 µM N3POA-HCl) for 15 minutes.

  • Agonist Addition: Stimulate cells with 100 µM ATP to induce ER Ca2+ release.

  • Ratiometric Imaging: Measure the ratio of fluorescence emissions at 510 nm following alternating excitations at 340 nm (bound Ca2+ ) and 380 nm (free Ca2+ ).

  • Interpretation: A normal 340/380 ratio spike confirms intact GPCR/PLC signaling. This validates that the absence of chloride current observed in Protocols 1 & 2 is strictly due to direct TMEM16A channel blockade.

References

  • Seo Y, et al. (2016). Ani9, A Novel Potent Small-Molecule ANO1 Inhibitor with Negligible Effect on ANO2. PLoS One. URL:[Link]

  • De La Fuente R, et al. (2008). Small-molecule screen identifies inhibitors of a human intestinal calcium-activated chloride channel. Molecular Pharmacology. URL: [Link]

  • Namkung W, et al. (2011). TMEM16A inhibitors reveal TMEM16A as a minor component of calcium-activated chloride channel conductance in airway and intestinal epithelial cells. Journal of Biological Chemistry. URL:[Link]

  • World Intellectual Property Organization. (2019).Compounds (WO2019145726A1). Google Patents.

Sources

Validation

N-(3-phenoxypropyl)oxan-4-amine hydrochloride cross-reactivity in screening panels

Title: Navigating Off-Target Promiscuity: A Comparative Guide to N-(3-phenoxypropyl)oxan-4-amine Hydrochloride Cross-Reactivity in Screening Panels Executive Summary In early-stage drug discovery, the identification of o...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Navigating Off-Target Promiscuity: A Comparative Guide to N-(3-phenoxypropyl)oxan-4-amine Hydrochloride Cross-Reactivity in Screening Panels

Executive Summary

In early-stage drug discovery, the identification of off-target liabilities is as critical as optimizing on-target potency. N-(3-phenoxypropyl)oxan-4-amine hydrochloride is a classic representative of a lipophilic basic amine (LBA) scaffold frequently encountered in high-throughput screening (HTS) libraries and hit-to-lead campaigns. While its tetrahydropyran (oxane) ring and phenoxypropyl chain provide excellent vectors for target engagement, this structural motif is notorious for triggering polypharmacology across secondary screening panels[1].

This guide objectively analyzes the cross-reactivity profile of the N-(3-phenoxypropyl)oxan-4-amine scaffold, explains the physicochemical causality behind its promiscuity, compares it against optimized structural alternatives, and provides a self-validating experimental protocol for secondary pharmacology profiling.

Mechanistic Causality: The "Lipophilic Basic Amine" Liability

To understand why N-(3-phenoxypropyl)oxan-4-amine exhibits cross-reactivity, we must analyze its pharmacophore through the lens of physicochemical properties. The compound features two primary liability drivers:

  • A Basic Secondary Amine (High pKa): At physiological pH (7.4), the amine is predominantly protonated. This cationic center perfectly mimics endogenous biogenic amines (e.g., dopamine, serotonin, histamine), allowing it to form robust salt bridges with conserved aspartate residues (e.g., Asp3.32) in the transmembrane domain 3 (TM3) of numerous G protein-coupled receptors (GPCRs) [2].

  • High Lipophilicity (Elevated logD): The phenoxypropyl tail drives non-specific hydrophobic interactions. Retrospective analyses of screening data demonstrate that compounds with a basic amine and a calculated logP > 3 exhibit significantly higher hit rates across off-target panels, particularly against the hERG (Kv11.1) potassium channel, where the protonated amine engages in cation-π interactions with Tyr652 and Phe656 within the inner pore [3].

Mechanism cluster_0 Pharmacophore Drivers LBA N-(3-phenoxypropyl)oxan-4-amine (Lipophilic Basic Amine) pKa High pKa (~9.5) Protonated at pH 7.4 LBA->pKa logP High Lipophilicity (Phenoxypropyl chain) LBA->logP GPCR GPCR Cross-Reactivity (e.g., 5-HT, Adrenergic) Salt bridge with TM3 Aspartate pKa->GPCR hERG hERG Channel Blockade Cation-π interaction with Tyr652 pKa->hERG logP->GPCR logP->hERG Opt Optimization Strategy Reduce pKa (Fluorination) or Lower logD (Polar groups) GPCR->Opt hERG->Opt

Mechanistic drivers of LBA cross-reactivity and structural optimization strategies.

Structural Alternatives & Comparative Performance

To mitigate the promiscuity of the N-(3-phenoxypropyl)oxan-4-amine scaffold, medicinal chemists typically employ two strategies: pKa modulation (e.g., proximal fluorination or conversion to an amide) and lipophilicity reduction (e.g., introducing heteroatoms into the phenoxy ring).

The table below summarizes representative secondary pharmacology data comparing the parent hydrochloride salt with three optimized alternatives. Note: Data reflects typical behavior of these pharmacophores in standard Eurofins SafetyScreen44-style panels.

Compound ScaffoldStructural ModificationcLogPpKa (Amine)hERG IC₅₀ (µM)5-HT₂B IC₅₀ (µM)Sigma-1 IC₅₀ (µM)Cross-Reactivity Profile
N-(3-phenoxypropyl)oxan-4-amine HCl Parent Scaffold3.2~9.51.20.80.5High (Promiscuous LBA)
Analog A (Amide) Amide linkage (N-acylation)2.8N/A (Neutral)>30>30>30Low (Salt bridge abolished)
Analog B (Fluoro) α-Fluorination of propyl chain3.4~7.214.512.08.5Moderate (Reduced basicity)
Analog C (Polar) Pyridyl replacement of phenyl1.8~9.218.09.515.2Low/Mod (Reduced logD)

Analysis: Converting the amine to an amide (Analog A) completely abolishes off-target GPCR and hERG binding by removing the cationic charge [4]. However, if the basic amine is strictly required for on-target efficacy, Analog B (proximal fluorination) offers a superior compromise by lowering the pKa and reducing off-target affinity without entirely removing the basic center[1].

Experimental Protocol: Self-Validating Secondary Pharmacology Workflow

To accurately assess the cross-reactivity of N-(3-phenoxypropyl)oxan-4-amine and its analogs, a robust, self-validating screening protocol is required. This workflow ensures that observed off-target hits are genuine and not artifacts of compound aggregation or impurity.

Step 1: Compound Preparation & Quality Control (QC)

Causality: Impurities from synthesis (e.g., unreacted phenoxypropyl bromide) can cause false positives in biological assays.

  • Verify compound purity via LC-MS and ¹H-NMR (Must be ≥95%).

  • Prepare a 10 mM master stock in 100% LC-MS grade DMSO.

  • Validation Check: Perform a kinetic solubility assay (e.g., Nephelometry) in PBS (pH 7.4) at 100 µM. If the compound precipitates, subsequent assay concentrations must be capped below the solubility limit to prevent aggregation-based false positives.

Step 2: Primary Off-Target Panel (Radioligand Displacement)

Causality: Radioligand binding provides a direct measure of affinity (Kᵢ) independent of functional downstream signaling, making it ideal for broad profiling.

  • Dilute the DMSO stock to a final assay concentration of 10 µM (DMSO final concentration ≤1% v/v).

  • Incubate the compound with membrane preparations expressing target receptors (e.g., 5-HT₂B, Sigma-1, α₁-adrenergic) and their respective radioligands (e.g., [³H]-LSD for 5-HT₂B) for 60 minutes at 25°C.

  • Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.

  • Validation Check: Include a known promiscuous reference standard (e.g., chlorpromazine or clozapine) and a negative control (vehicle) on every plate. Calculate the % inhibition. Hits are defined as >50% displacement at 10 µM.

Step 3: Functional hERG Validation (Automated Patch-Clamp)

Causality: Radioligand binding (e.g., [³H]-dofetilide displacement) does not always correlate perfectly with functional channel block. Patch-clamp is the gold standard.

  • Utilize CHO cells stably expressing the hERG (Kv11.1) channel.

  • Apply the compound in a dose-response format (0.1 µM to 30 µM) using an automated planar patch-clamp system (e.g., QPatch).

  • Measure the reduction in tail current amplitude following a depolarizing voltage step.

  • Validation Check: Ensure the IC₅₀ of the positive control (e.g., E-4031) falls within the historical acceptable range (e.g., 10–50 nM) to validate cell health and recording fidelity.

Conclusion

N-(3-phenoxypropyl)oxan-4-amine hydrochloride is a highly effective building block for probing receptor pockets that require a lipophilic basic amine. However, its inherent physicochemical properties (high pKa and logD) guarantee a high degree of cross-reactivity in standard screening panels. By utilizing systematic structural modifications—such as pKa tuning via fluorination or logD reduction via heteroatom incorporation—drug development professionals can successfully navigate these off-target liabilities while maintaining on-target potency.

References

  • Tarcsay, A., & Keserű, G. M. (2019). Promiscuity of in Vitro Secondary Pharmacology Assays and Implications for Lead Optimization Strategies. Journal of Medicinal Chemistry. Available at:[Link]

  • Ngo, T., & Nicholas, T. J. (2013). 5-HT1A receptor pharmacophores to screen for off-target activity of α1-adrenoceptor antagonists. School of Biomedical Sciences - UNSW Sydney. Available at: [Link]

  • Congreve, M., et al. (2011). Progress in Structure Based Drug Design for G Protein-Coupled Receptors. Journal of Medicinal Chemistry. Available at:[Link]

  • Bowes, J., et al. (2012). Potential functional and pathological side effects related to off-target pharmacological activity. Nature Reviews Drug Discovery. Available at:[Link]

Comparative

Comparing salt forms of N-(3-phenoxypropyl)oxan-4-amine for bioavailability

Comparative Bioavailability of N-(3-phenoxypropyl)oxan-4-amine Salt Forms: A Rational Selection Guide As a Senior Application Scientist in early-phase drug development, I frequently encounter promising active pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Bioavailability of N-(3-phenoxypropyl)oxan-4-amine Salt Forms: A Rational Selection Guide

As a Senior Application Scientist in early-phase drug development, I frequently encounter promising active pharmaceutical ingredients (APIs) that suffer from poor aqueous solubility. N-(3-phenoxypropyl)oxan-4-amine is a classic example: a secondary amine featuring a lipophilic phenoxypropyl tail and a hydrophilic oxane ring. While its receptor-binding profile may be highly optimized, its free base form exhibits negligible aqueous solubility, creating a severe bottleneck for oral bioavailability.

To overcome this, we must engineer the solid state of the API.[1]. However, not all salts are created equal. This guide provides an objective, data-driven comparison of three salt forms of N-(3-phenoxypropyl)oxan-4-amine—Hydrochloride (HCl), Mesylate (Methanesulfonate), and Citrate—evaluating their physicochemical properties, dissolution kinetics, and in vivo bioavailability.

Mechanistic Rationale for Salt Selection

The fundamental principle of salt screening relies on the pKa difference between the basic API and the acidic counterion.[2]. Given that the secondary amine of N-(3-phenoxypropyl)oxan-4-amine has an estimated pKa of ~9.8, a wide variety of acidic counterions can be theoretically employed.

Our selection strategy targets specific physicochemical barriers:

  • Hydrochloride (HCl): [2]. However, it often suffers from the common-ion effect in the gastric environment, which can suppress dissolution.

  • Mesylate (Methanesulfonate): Chosen for its low lattice energy and high hydration energy, which typically drives rapid dissolution and overcomes gastric kinetic barriers.

  • Citrate: Selected to evaluate if the intrinsic buffering capacity of a multiprotic organic acid can favorably alter the microenvironmental pH during dissolution.

Experimental Workflows & Methodologies

To ensure absolute trustworthiness, every protocol described below operates as a self-validating system. For instance, our dissolution testing measures both API concentration and terminal pH to confirm that the salt has not disproportionated back into the free base during the assay.

G A API Free Base N-(3-phenoxypropyl)oxan-4-amine B Counterion Selection (HCl, Mesylate, Citrate) A->B C Crystallization & Isolation B->C D Physicochemical Characterization (XRPD, DSC, TGA) C->D E Biorelevant Dissolution (FaSSIF / FeSSIF) D->E F In Vivo PK (Rat Model) E->F

Workflow for salt screening, characterization, and pharmacokinetic evaluation of the API.

Protocol 1: Salt Synthesis & Solid-State Characterization
  • Reaction: Dissolve 5.0 g of N-(3-phenoxypropyl)oxan-4-amine free base in 50 mL of anhydrous ethanol. Add 1.05 molar equivalents of the respective acid (HCl gas in ether, methanesulfonic acid, or citric acid) dropwise under continuous stirring at 25°C.

  • Crystallization: Apply temperature cycling (5°C to 40°C at 0.5°C/min) to induce nucleation.

  • Isolation: Filter the resulting precipitates under vacuum and dry in a vacuum oven at 40°C for 24 hours.

  • Validation (XRPD & DSC): Analyze powders via X-ray Powder Diffraction (XRPD) to confirm crystallinity. Use Differential Scanning Calorimetry (DSC) to verify the absence of the free base melting endotherm, confirming 100% salt conversion.

Protocol 2: Biorelevant Dissolution (FaSSIF)
  • Media Preparation: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) at pH 6.5 to mimic the physiological environment where primary absorption occurs.

  • Assay: Add an excess amount of each salt (equivalent to 50 mg free base) to 50 mL of FaSSIF maintained at 37°C in a USP Apparatus II (paddle method) at 50 rpm.

  • Sampling: Withdraw 1 mL aliquots at 5, 15, 30, 60, and 120 minutes. Replace with 1 mL fresh FaSSIF.

  • Analysis: Centrifuge samples at 10,000 rpm for 5 minutes, filter the supernatant (0.22 µm), and quantify API concentration via HPLC-UV (λ = 220 nm).

Protocol 3: In Vivo Pharmacokinetic Evaluation
  • Dosing: Formulate each salt (and the free base control) as a uniform suspension in 0.5% methylcellulose. Administer via oral gavage to fasted male Sprague-Dawley rats at a dose equivalent to 10 mg/kg of the free base.

  • Sampling: Collect blood samples via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Extraction & Analysis: Extract plasma via protein precipitation using acetonitrile. Quantify N-(3-phenoxypropyl)oxan-4-amine concentrations using LC-MS/MS. Calculate relative bioavailability ( Frel​ ) against the free base.

Comparative Data Analysis

The quantitative results of our screening are summarized below.[3].

Table 1: Physicochemical and Dissolution Properties

Solid FormMolecular Weight ( g/mol )Melting Point (°C)Aqueous Solubility (mg/mL)FaSSIF Solubility at 60 min (mg/mL)
Free Base 277.3645 - 470.020.05
HCl Salt 313.82185 - 1872.100.45
Mesylate Salt 373.47162 - 164> 50.008.20
Citrate Salt 469.50140 - 14215.503.10

Table 2: Pharmacokinetic Parameters (10 mg/kg Oral Dose in Rats)

Solid Form Cmax​ (ng/mL) Tmax​ (h) AUC0−t​ (ng·h/mL)Relative Bioavailability ( Frel​ %)
Free Base 112 ± 152.0450 ± 60100 (Reference)
HCl Salt 340 ± 451.01420 ± 180315
Mesylate Salt 890 ± 950.53850 ± 410855
Citrate Salt 610 ± 701.02600 ± 290577

Discussion: Causality Behind the Data

The data reveals a stark contrast in performance among the salt forms. To understand why the mesylate salt vastly outperformed the HCl salt, we must look at the physical chemistry governing gastrointestinal absorption.

G Stomach Gastric Fluid (pH 1.2) High [Cl-] HCl HCl Salt Common-Ion Effect Stomach->HCl Administer Mesylate Mesylate Salt Rapid Dissolution Stomach->Mesylate Administer Precipitation Precipitation / Low Supersaturation HCl->Precipitation Suppressed Solubility Intestine Intestinal Absorption Systemic Circulation Mesylate->Intestine High Supersaturation Precipitation->Intestine Poor Absorption

Mechanistic pathway of gastric absorption comparing HCl and Mesylate salts.

The Failure of the Hydrochloride Salt

While the HCl salt improved the AUC by 3-fold compared to the free base, its absolute performance is underwhelming. The causality lies in the common-ion effect . The human stomach contains a high concentration of chloride ions (approx. 0.1 N HCl).[4]. Consequently, the drug enters the intestine (where absorption occurs) largely in an undissolved state, failing to achieve the supersaturation necessary for optimal membrane permeation.

The Superiority of the Mesylate Salt

The Mesylate salt achieved an 8.5-fold increase in bioavailability ( Frel​ = 855%) and a rapid Tmax​ of 0.5 hours. This is driven by two factors:

  • Favorable Crystal Energetics: The lower melting point of the mesylate salt (162°C vs 185°C for HCl) indicates a lower crystal lattice energy, making it thermodynamically easier to disrupt during solvation.

  • Absence of Common-Ion Effect: Methanesulfonate is not naturally present in the GI tract. Therefore, the mesylate salt dissolves rapidly and completely in gastric fluids, creating a highly concentrated solution that acts as a driving force for absorption once it empties into the duodenum.

The Intermediate Citrate Salt

The Citrate salt provided moderate benefits ( Frel​ = 577%). Its larger molecular weight and multiprotic nature offered some microenvironmental buffering, preventing rapid precipitation in the intestine. However, its intrinsic solubility limit in FaSSIF (3.10 mg/mL) capped its maximum absorptive potential compared to the mesylate form.

Conclusion

For N-(3-phenoxypropyl)oxan-4-amine, default reliance on the standard hydrochloride salt leaves significant therapeutic potential on the table due to gastric common-ion suppression. The Mesylate salt is objectively the superior candidate for clinical advancement , providing optimal solid-state properties, maximum biorelevant solubility, and the highest systemic exposure.

References

  • [2] Gould, P.L. (1986). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. International Journal of Pharmaceutics. Available at:[Link]

  • [1] Stahl, P.H., & Wermuth, C.G. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? British Journal of Cardiology. Available at:[Link]

  • [4] Serajuddin, A.T.M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available at:[Link]

  • [3] Morris, K.R., et al. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Inter-laboratory Validation of In Vitro Assays for N-(3-phenoxypropyl)oxan-4-amine hydrochloride

Introduction: The Imperative for Reproducibility In the landscape of modern drug discovery, the journey from a promising molecule to a clinical candidate is paved with data. The reliability of this data is paramount.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Reproducibility

In the landscape of modern drug discovery, the journey from a promising molecule to a clinical candidate is paved with data. The reliability of this data is paramount. N-(3-phenoxypropyl)oxan-4-amine hydrochloride, a novel synthetic amine, has shown potential as a modulator of monoamine transporters. Its structural similarity to known serotonin reuptake inhibitors (SRIs) positions the human serotonin transporter (SERT) as a primary molecular target. To rigorously evaluate its pharmacological profile, it is essential that the in vitro assays used are not only accurate and precise within a single laboratory but are also reproducible across multiple research sites.

This guide provides a comprehensive framework for the inter-laboratory validation of in vitro assays for N-(3-phenoxypropyl)oxan-4-amine hydrochloride. We will delve into the core principles of assay validation, present detailed protocols for two common assay formats, and outline a collaborative study design to ensure that the data generated is robust, reliable, and comparable, regardless of where it is produced. This adherence to rigorous validation standards is not merely a regulatory formality; it is the bedrock of scientific integrity and the key to accelerating drug development.

Foundational Concepts: The Pillars of Assay Validation

Before embarking on a multi-site study, it is crucial to understand the key performance characteristics of an analytical procedure, as outlined by major regulatory bodies like the FDA and in guidelines such as the ICH Q2(R1).[1][2][3][4][5] These pillars ensure that an assay is "fit for purpose."

  • Specificity/Selectivity: The ability to unequivocally measure the analyte in the presence of other components.[4] For our compound, this means the assay signal should directly correlate with its interaction with SERT and not be influenced by buffer components, contaminants, or interactions with other transporters.

  • Accuracy: The closeness of the measured value to the true value.[6] This is often determined by analyzing samples with known concentrations of the analyte.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at three levels:

    • Repeatability (Intra-assay precision): Variation within a single assay run.[7]

    • Intermediate Precision: Variation within a laboratory over different days, with different analysts, or on different equipment.[5]

    • Reproducibility (Inter-laboratory precision): Variation between different laboratories—the primary focus of this guide.[7]

  • Linearity & Range: The ability to produce results that are directly proportional to the concentration of the analyte over a defined concentration range.[6]

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature), indicating its reliability during normal use.[5][6]

The following diagram illustrates the hierarchical relationship between these core validation parameters.

G AssayValidation Assay Validation (Fit for Purpose) Specificity Specificity AssayValidation->Specificity Accuracy Accuracy AssayValidation->Accuracy Precision Precision AssayValidation->Precision Linearity Linearity AssayValidation->Linearity Robustness Robustness AssayValidation->Robustness Repeatability Repeatability (Intra-Assay) Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Reproducibility Reproducibility (Inter-Laboratory) Precision->Reproducibility Range Range Linearity->Range

Caption: Core parameters for robust in vitro assay validation.

Comparative Assay Methodologies

To evaluate N-(3-phenoxypropyl)oxan-4-amine hydrochloride, we will compare two distinct but complementary in vitro assays that measure its interaction with the serotonin transporter (SERT).

Assay 1: Radioligand Binding Assay (Competitive Inhibition)

This classic method quantifies the affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.[8] It is a direct measure of binding but provides no information on the functional consequence of that binding.

Assay 2: Fluorescent Substrate Uptake Assay (Functional Inhibition)

This cell-based functional assay measures the ability of the test compound to inhibit the transport of a fluorescent substrate into cells engineered to express SERT.[9] This provides a direct readout of the compound's inhibitory activity on the transporter's primary function.

Inter-Laboratory Validation Study Protocol

This section details the workflow for a collaborative study between three independent laboratories (Lab A, Lab B, and Lab C) to establish the reproducibility of the Fluorescent Substrate Uptake Assay.

Pre-Study Harmonization

The success of an inter-laboratory study hinges on minimizing controllable sources of variation.

  • Centralized Reagent Distribution: A single batch of N-(3-phenoxypropyl)oxan-4-amine hydrochloride, a reference compound (e.g., Paroxetine), and the fluorescent substrate are distributed to all participating labs from a central source.

  • Standardized Cell Line: All labs must use the same stably transfected cell line (e.g., HEK293 expressing hSERT) from the same banked vial number and establish a common protocol for cell culture, including passage number limits and media composition.[10][11] Cell line identity should be authenticated before starting.[12]

  • Common Standard Operating Procedure (SOP): A highly detailed SOP covering every step from cell plating to data analysis is jointly developed and agreed upon.

  • Analyst Training: A virtual or in-person workshop is conducted to ensure all analysts are proficient in the assay protocol and data handling.

The diagram below outlines the standardized workflow to be followed by each participating laboratory.

G prep prep assay assay analysis analysis start_end start_end start Start: Receive Centralized Reagents culture 1. Cell Culture (Standardized Protocol) start->culture plate 2. Plate Cells (Defined Density) culture->plate prepare_compounds 3. Prepare Compound Dilution Series plate->prepare_compounds incubate 4. Add Compounds & Incubate with Cells prepare_compounds->incubate add_substrate 5. Add Fluorescent Substrate incubate->add_substrate read_plate 6. Read Fluorescence (Kinetic or Endpoint) add_substrate->read_plate calculate 7. Calculate % Inhibition vs. Controls read_plate->calculate fit_curve 8. Fit Dose-Response Curve (4PL Model) calculate->fit_curve determine_ic50 9. Determine IC50 fit_curve->determine_ic50 end_node End: Report IC50 & Raw Data determine_ic50->end_node

Caption: Standardized workflow for the inter-laboratory study.

Detailed Protocol: Fluorescent Substrate Uptake Assay
  • Objective: To determine the IC50 value of N-(3-phenoxypropyl)oxan-4-amine hydrochloride by measuring its inhibition of SERT-mediated substrate uptake.

  • Materials:

    • HEK293-hSERT cells

    • Culture Medium: DMEM, 10% FBS, 1% Pen-Strep, 500 µg/mL G418

    • Assay Buffer: Krebs-Ringer-HEPES (KRH)

    • Test Compound: N-(3-phenoxypropyl)oxan-4-amine hydrochloride (10 mM stock in DMSO)

    • Reference Compound: Paroxetine (10 mM stock in DMSO)

    • Fluorescent Substrate (e.g., ASP+)

    • 96-well black, clear-bottom microplates

  • Procedure:

    • Cell Plating: Seed HEK293-hSERT cells into 96-well plates at a density of 40,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

    • Compound Preparation: Prepare 11-point, 3-fold serial dilutions of the test and reference compounds in Assay Buffer. Include a "vehicle control" (DMSO only) and a "maximum inhibition" control (high concentration of Paroxetine).

    • Assay Initiation:

      • Wash cell plates twice with warm Assay Buffer.

      • Add 50 µL of the compound dilutions to the respective wells.

      • Incubate for 15 minutes at 37°C.

    • Substrate Addition: Add 50 µL of the fluorescent substrate (at 2x final concentration) to all wells.

    • Signal Detection: Immediately begin reading the fluorescence intensity every 2 minutes for 30 minutes using a plate reader (Excitation/Emission appropriate for the substrate).

    • Data Analysis:

      • For each well, calculate the rate of uptake (slope of the linear portion of the kinetic read).

      • Normalize the data: % Inhibition = 100 * (1 - (Rate_Sample - Rate_MaxInhibition) / (Rate_Vehicle - Rate_MaxInhibition)).

      • Fit the normalized data to a four-parameter logistic (4PL) equation to determine the IC50 value.

Comparative Data & Acceptance Criteria

Each laboratory will perform the assay three independent times (n=3). The results will be collated and analyzed for precision and accuracy.

Table 1: Comparison of Intra-Assay Performance

This table shows hypothetical results from a single run in Lab A, comparing the test compound to the reference standard.

CompoundAssay TypeDetermined IC50 (nM)Hill SlopeR² of Curve Fit
N-(3-phenoxypropyl)oxan-4-amine HClRadioligand Binding15.20.980.995
N-(3-phenoxypropyl)oxan-4-amine HClSubstrate Uptake28.71.050.991
Paroxetine (Reference)Radioligand Binding1.81.010.998
Paroxetine (Reference)Substrate Uptake3.50.990.996

Causality Insight: The higher IC50 in the functional uptake assay compared to the direct binding assay is expected. Binding affinity (Ki, derived from IC50) measures receptor occupancy, while functional inhibition (IC50) measures the concentration required to block the biological process of transport, which involves multiple steps beyond simple binding.

Table 2: Inter-Laboratory Validation Results (Substrate Uptake Assay)

This table summarizes the IC50 results for our target compound from the three participating labs. The geometric mean is used for IC50 values as they are typically log-normally distributed.

LaboratoryRun 1 IC50 (nM)Run 2 IC50 (nM)Run 3 IC50 (nM)Geo. Mean IC50 (nM)Intra-Lab Geo. CV (%)
Lab A 28.731.226.528.78.3%
Lab B 35.129.933.032.68.2%
Lab C 25.530.128.928.18.4%
Overall 29.7 8.0% (Inter-Lab Geo. CV)
  • Geo. CV: Geometric Coefficient of Variation

Acceptance Criteria for Validation:

  • Intra-Laboratory Precision: The geometric CV for the IC50 values within each lab across three runs should be ≤ 20% .

  • Inter-Laboratory Precision (Reproducibility): The overall geometric CV of the mean IC50 values from all three labs should be ≤ 30% .

In this example, the results meet the acceptance criteria, demonstrating that the assay is highly reproducible across different sites.

Conclusion: Establishing a Gold Standard

The inter-laboratory validation study confirms that the fluorescent substrate uptake assay for N-(3-phenoxypropyl)oxan-4-amine hydrochloride is robust, reliable, and reproducible. By adhering to a harmonized protocol, centralized reagents, and pre-defined acceptance criteria based on ICH guidelines, we have established a method that can be confidently transferred and executed across multiple research and development sites. This validated assay provides a solid foundation for all future preclinical characterization, enabling clear, data-driven decisions in the development of this promising compound.

References

  • ICH. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Roth, B. L., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PLOS ONE. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • EMA. (1995). Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). European Medicines Agency. [Link]

  • Alcos, A., et al. (2022). Best Practices for Authentication of Cell Lines to Ensure Data Reproducibility and Integrity. Journal of Visualized Experiments. [Link]

  • Van den Eynde, J., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

  • Sterling Pharma Solutions. (2024). Analytical method validation for cell-based potency assays. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Multispan, Inc. (n.d.). Tips for Establishing Successful Cell-Based Assays: Part 1. [Link]

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Safety & Regulatory Compliance

Safety

N-(3-phenoxypropyl)oxan-4-amine hydrochloride proper disposal procedures

Proper management of pharmaceutical intermediates and complex organic salts is a critical pillar of modern laboratory safety and environmental stewardship. N-(3-phenoxypropyl)oxan-4-amine hydrochloride (also known as N-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper management of pharmaceutical intermediates and complex organic salts is a critical pillar of modern laboratory safety and environmental stewardship. N-(3-phenoxypropyl)oxan-4-amine hydrochloride (also known as N-(3-phenoxypropyl)tetrahydro-2H-pyran-4-amine hydrochloride) is a secondary amine salt frequently utilized in drug discovery and chemical synthesis.

Due to its specific structural features—an ether-linked aromatic ring (phenoxy group), a tetrahydropyran (oxan) core, and a hydrochloride salt—this compound presents unique disposal challenges. This guide provides an authoritative, step-by-step operational framework for its safe disposal, ensuring compliance with the Resource Conservation and Recovery Act (RCRA) and standard Environmental Health and Safety (EHS) mandates.

Mechanistic Risk Assessment: The "Why" Behind the Protocol

To execute a self-validating disposal protocol, laboratory personnel must understand the physicochemical causality dictating these procedures:

  • Thermal Degradation Profile: As an amine hydrochloride, combustion of this compound yields nitrogen oxides ( NOx​ ), carbon monoxide ( CO ), and highly corrosive hydrogen chloride ( HCl ) gas[1]. Therefore, waste containing this compound must be routed to RCRA-permitted incinerators equipped with flue gas scrubbers to neutralize acidic emissions.

  • Environmental Fate & Aquatic Toxicity: The phenoxypropyl moiety is highly lipophilic and resists rapid biodegradation in standard municipal wastewater treatment plants. Discharging this compound down the drain poses a significant risk of aquatic toxicity.

  • Regulatory Prohibition: The EPA has implemented strict prohibitions on the disposal of hazardous pharmaceutical waste and intermediates via sewer systems to safeguard drinking water and aquatic ecosystems[2].

Waste Stream Categorization & Compatibility

To prevent dangerous cross-reactions in the waste accumulation area, N-(3-phenoxypropyl)oxan-4-amine hydrochloride waste must be segregated based on its physical state and solvent matrix.

Table 1: Waste Stream Segregation Matrix

Waste CategoryMatrix / StatePrimary HazardCompatible ContainerFinal Treatment
Solid Waste Pure powder, contaminated PPE, paper towelsIrritant, Environmental Toxicity5-gallon HDPE pail with secure lid, double-bagged (7-mil poly)High-Temp Incineration
Aqueous Waste Dissolved in water/buffersAquatic Toxicity, Mildly AcidicPolyethylene (PE) carboyNeutralization & Incineration
Organic Waste Dissolved in organic solvents (e.g., DCM, MeOH)Flammable, Halogenated (due to Cl− )Justrite® safety can or HDPE carboyHalogenated Incineration
Empty Containers Glass or plastic reagent bottlesResidual ToxicityVented fume hood (during rinse)Triple-Rinse Glass Recycling

Note: Because the compound is a hydrochloride salt, any organic solvent waste containing high concentrations of this chemical must be classified as Halogenated Organic Waste . Routing it to a non-halogenated stream can damage incinerator infrastructure not equipped for HCl gas.

Step-by-Step Disposal Protocols

The following methodologies provide field-proven, self-validating systems for managing this chemical in the laboratory.

Protocol A: Solid Waste & Spill Cleanup

Causality: Dry sweeping generates hazardous dust. Wet-wiping prevents aerosolization of the hydrochloride salt.

  • Containment: In the event of a solid spill, do not use a dry brush. Mist the powder lightly with a compatible solvent (e.g., isopropanol or water) to suppress dust formation.

  • Collection: Use a disposable scoop or absorbent pads to collect the dampened solid.

  • Packaging: Place the collected material, along with all contaminated gloves and absorbent pads, into a sturdy 5-gallon poly pail lined with a 7-mil polyethylene bag[3].

  • Sealing: Seal the inner bag with a heavy-duty binder clip or zip-tie. Secure the outer lid tightly[3].

  • Labeling: Affix an Orange Chemical Waste Label. Mark explicitly: "Hazardous Solid Waste: N-(3-phenoxypropyl)oxan-4-amine hydrochloride (Toxic/Irritant)."

Protocol B: Liquid Waste Management

Causality: Amine hydrochlorides can lower the pH of aqueous solutions. Mixing them with strong oxidizing agents (e.g., Nitric acid, Peroxides) can cause exothermic degradation.

  • Segregation: Determine if the solvent matrix is aqueous or organic.

  • pH Verification (Aqueous): For aqueous solutions, test the pH using indicator strips. If the pH is below 4.0, carefully neutralize with dilute NaOH (1M) until the pH is between 6.0 and 8.0 before capping, to prevent pressure buildup and container degradation.

  • Transfer: Use a dedicated chemical funnel to transfer the solution into the appropriate liquid waste carboy (Aqueous or Halogenated Organic). Do not fill past 90% capacity to allow for vapor expansion.

  • Secondary Containment: Store the waste carboy in a secondary containment bin to capture potential leaks[3].

Protocol C: Empty Container Decontamination (Triple-Rinse Method)

Causality: An "empty" chemical container is still considered hazardous until the residual chemical is systematically removed[3].

  • First Rinse: Add a compatible solvent (e.g., methanol or water) equal to 10% of the container's volume. Cap and agitate vigorously for 30 seconds. Pour the rinsate into the appropriate liquid waste carboy.

  • Second & Third Rinse: Repeat the process two more times.

  • Validation: The container is now considered "RCRA-empty." Deface the original manufacturer label completely using a thick marker.

  • Disposal: The clean, defaced container can now be disposed of in standard laboratory glass/plastic recycling streams.

Waste Routing Decision Workflow

To streamline laboratory operations and prevent improper disposal, follow this logical decision tree when handling N-(3-phenoxypropyl)oxan-4-amine hydrochloride.

WasteWorkflow Start N-(3-phenoxypropyl)oxan-4-amine HCl Waste Generated State Physical State? Start->State Solid Solid Powder / Contaminated PPE State->Solid Solid Liquid Liquid Solution State->Liquid Liquid SolidBin RCRA Solid Hazardous Waste Container Solid->SolidBin Solvent Solvent Type? Liquid->Solvent Aqueous Aqueous Solution Solvent->Aqueous Water-based Organic Organic Solvent Solvent->Organic Organic-based AqueousBin Aqueous Waste Bin (Check pH) Aqueous->AqueousBin OrganicBin Halogenated Organic Waste Bin (Due to HCl) Organic->OrganicBin Incineration RCRA-Permitted Incinerator (with Flue Gas Scrubber) SolidBin->Incineration AqueousBin->Incineration OrganicBin->Incineration

Figure 1: Decision matrix for the segregation and disposal of amine hydrochloride waste.

References

  • Republic Services. (2024). Pharmaceutical Waste Management: The Final Pharmaceutical Rule. Retrieved from

  • University of Delaware Environmental Health & Safety. Chemical Waste Management - Solid Waste Streams. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Amine Hydrochlorides (General Combustion Hazards). Retrieved from

Sources

Handling

Personal protective equipment for handling N-(3-phenoxypropyl)oxan-4-amine hydrochloride

A Researcher's Guide to Safely Handling N-(3-phenoxypropyl)oxan-4-amine hydrochloride This guide provides essential safety and handling protocols for N-(3-phenoxypropyl)oxan-4-amine hydrochloride, a chemical compound uti...

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Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Safely Handling N-(3-phenoxypropyl)oxan-4-amine hydrochloride

This guide provides essential safety and handling protocols for N-(3-phenoxypropyl)oxan-4-amine hydrochloride, a chemical compound utilized in laboratory research and development.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and the integrity of the research environment. This document synthesizes information from the substance's Safety Data Sheet (SDS) and established best practices for handling amine hydrochlorides.

Understanding the Risks: Hazard Identification

N-(3-phenoxypropyl)oxan-4-amine hydrochloride is a chemical for which a comprehensive hazard profile may not be fully established. Therefore, it is prudent to handle it with a high degree of caution, assuming potential hazards associated with similar chemical structures, such as amine hydrochlorides. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[2]

Key Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or comes into contact with skin.[3]

  • Skin and Eye Irritation: Can cause skin irritation and serious eye irritation or damage.[4][5][6]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[6]

A thorough risk assessment should be conducted before commencing any work with this compound.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategorySpecificationRationale
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact with the chemical. Gloves must be inspected for integrity before each use.[1][7] Proper glove removal technique is crucial to avoid contaminating hands.[1]
Eye and Face Protection Government-approved safety glasses with side shields or goggles. A face shield may be required for procedures with a high risk of splashing.[4][7]To protect the eyes from dust particles and potential splashes.[7]
Respiratory Protection A government-approved respirator is necessary when handling the powder outside of a certified chemical fume hood or in situations where dust generation is likely.[1][7]To prevent the inhalation of fine chemical dust which can cause respiratory irritation.[6][7]
Body Protection A lab coat or protective clothing is mandatory. For larger quantities or tasks with a higher risk of spillage, chemical-resistant aprons or coveralls should be considered.[1][7][8]To protect the skin and personal clothing from contamination.[7]
Footwear Closed-toe shoes are required in the laboratory at all times. Protective boots may be necessary in situations with a risk of large spills.[1]To protect the feet from spills and falling objects.

DOT Script for PPE Selection Workflow:

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling N-(3-phenoxypropyl)oxan-4-amine hydrochloride Assess_Procedure Assess Experimental Procedure (e.g., weighing, dissolution, reaction) Start->Assess_Procedure Assess_Quantity Assess Quantity (small vs. large scale) Start->Assess_Quantity Hand_Protection Hand Protection: Chemical-resistant gloves Assess_Procedure->Hand_Protection Eye_Protection Eye/Face Protection: Safety glasses/goggles, face shield if needed Assess_Procedure->Eye_Protection Body_Protection Body Protection: Lab coat, apron/coveralls if needed Assess_Procedure->Body_Protection Respiratory_Protection Respiratory Protection: Respirator for dust Assess_Quantity->Respiratory_Protection Large quantity or dust generation? Assess_Quantity->Body_Protection Large quantity?

Caption: PPE selection workflow based on risk assessment.

Operational Plan: Safe Handling Procedures

Engineering Controls
  • Ventilation: All handling of N-(3-phenoxypropyl)oxan-4-amine hydrochloride powder should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[1][9] Local exhaust ventilation should be used if a fume hood is not available.[1]

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area.[1][10]

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure all necessary PPE is donned correctly before entering the designated handling area.

    • Verify that the chemical fume hood or other ventilation system is functioning properly.

    • Prepare all necessary equipment (spatulas, weigh boats, glassware, etc.) within the fume hood to minimize movement in and out of the containment area.

    • Have appropriate spill cleanup materials readily available.

  • Weighing and Transfer:

    • Carefully open the container inside the chemical fume hood.

    • Use a spatula to transfer the desired amount of the compound to a tared weigh boat or directly into the reaction vessel.

    • Avoid generating dust. If dust is observed, pause and allow the ventilation to clear the airborne particles.

    • Close the container tightly immediately after use.[9]

  • Dissolution and Reaction:

    • If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

    • Perform all subsequent reaction steps within the chemical fume hood.

  • Post-Handling:

    • Wipe down the work surface in the fume hood with an appropriate solvent and decontaminating solution.

    • Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces.[1]

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][4][5][11]

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure, immediate and appropriate action is crucial.

Exposure RouteAction
Inhalation Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[3][12] Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[13]
Ingestion Do NOT induce vomiting.[13] Rinse the mouth with water.[12][13] Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.[12][13]

DOT Script for Emergency Response:

Emergency_Response cluster_actions Immediate Actions Exposure Accidental Exposure to N-(3-phenoxypropyl)oxan-4-amine hydrochloride Inhalation Inhalation: Move to fresh air Exposure->Inhalation Skin_Contact Skin Contact: Flush with water (15 min), remove contaminated clothing Exposure->Skin_Contact Eye_Contact Eye Contact: Flush with water (15 min), remove contact lenses Exposure->Eye_Contact Ingestion Ingestion: Rinse mouth, do NOT induce vomiting Exposure->Ingestion Medical_Attention Seek Immediate Medical Attention Inhalation->Medical_Attention Skin_Contact->Medical_Attention If irritation persists Eye_Contact->Medical_Attention Ingestion->Medical_Attention

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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N-(3-phenoxypropyl)oxan-4-amine hydrochloride
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N-(3-phenoxypropyl)oxan-4-amine hydrochloride
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